2-Methyloctyl acrylate
Description
Structure
3D Structure
Properties
CAS No. |
93804-45-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-methyloctyl prop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-9-11(3)10-14-12(13)5-2/h5,11H,2,4,6-10H2,1,3H3 |
InChI Key |
VISWPKGUIWDFQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)COC(=O)C=C |
Origin of Product |
United States |
Polymerization Studies of 2 Methyloctyl Acrylate
Free Radical Homopolymerization Kinetics and Mechanisms
The free radical homopolymerization of acrylates, including structurally similar long-chain acrylates to 2-Methyloctyl acrylate (B77674), is a cornerstone of polymer synthesis. This process is characterized by a chain reaction involving initiation, propagation, and termination steps.
Initiation Mechanisms and Initiator Systems (e.g., Benzoyl Peroxide, AIBN)
The initiation of free-radical polymerization involves the generation of radical species that react with the monomer. This is typically achieved through the thermal decomposition of an initiator. mdpi.com
Benzoyl Peroxide (BPO): BPO is a common peroxide initiator. google.com Upon heating, the relatively weak oxygen-oxygen bond in BPO undergoes homolytic cleavage to produce two benzoyloxy radicals. youtube.comresearchgate.net These radicals can then initiate polymerization by adding to the double bond of an acrylate monomer. youtube.com The decomposition of BPO can be accelerated by the presence of amines, allowing for polymerization at lower temperatures. researchgate.netnih.gov
Azobisisobutyronitrile (AIBN): AIBN is a widely used azo initiator. biolar.lv Its popularity stems from its decomposition at a moderate temperature range (typically 65–85°C) into two cyanoisopropyl radicals and a molecule of nitrogen gas. add-tek.com The nitrogen gas is inert and bubbles out of the reaction mixture, which is an advantage over peroxide initiators that can sometimes engage in side reactions. add-tek.com The decomposition rate of AIBN is generally not affected by the presence of additives. biolar.lv The initiation process begins when the cyanoisopropyl radical adds to the acrylate monomer. mdpi.com An initiator efficiency factor (f) is often used in kinetic models to account for the fact that not all radicals generated successfully initiate a polymer chain due to side reactions, such as the "cage effect". mdpi.com
| Initiator System | Decomposition Mechanism | Typical Temperature Range | Key Byproducts |
| Benzoyl Peroxide (BPO) | Homolytic cleavage of the O-O bond | > 60°C (thermal); lower with amines youtube.comresearchgate.net | Benzoyloxy radicals, potentially CO2 and phenyl radicals |
| Azobisisobutyronitrile (AIBN) | Homolytic cleavage of C-N bonds | 65–85°C add-tek.com | Cyanoisopropyl radicals, Nitrogen gas |
Propagation Kinetics and Rate Coefficients
Propagation is the step where the polymer chain grows by the sequential addition of monomer molecules to the active radical center at the end of the growing chain. youtube.com The rate of this step is described by the propagation rate coefficient (k_p). For acrylates, the k_p is influenced by factors such as temperature and the structure of the monomer. Acrylates generally polymerize faster than methacrylates because the secondary radicals formed at the propagating end of acrylate chains are less stable and therefore more reactive than the tertiary radicals formed from methacrylates. researchgate.net
Kinetic studies on monomers structurally similar to 2-Methyloctyl acrylate, such as n-butyl acrylate (BA) and 2-ethylhexyl acrylate (EHA), provide insight into its expected behavior. The k_p for EHA is nearly an order of magnitude higher than that for BA. mdpi.com Pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC) is a standard method for determining accurate k_p values. mdpi.com For methyl acrylate, a benchmark dataset provides recommended Arrhenius parameters for calculating k_p at different temperatures. rsc.org
| Monomer | Activation Energy (E_A) (kJ mol⁻¹) | Pre-exponential Factor (A) (L mol⁻¹ s⁻¹) |
| Methyl Acrylate | 17.3 rsc.org | 1.41 x 10⁷ rsc.org |
Termination Mechanisms and Control of Polymerization Rate
Termination is the final stage of polymerization, where the active radical chains are deactivated. For acrylates, termination can occur through two primary mechanisms:
Combination (Coupling): Two growing radical chains join to form a single, longer polymer chain. youtube.com
Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end. youtube.com
While it was traditionally thought that combination was the dominant termination mechanism for acrylates, some studies suggest that disproportionation can be the exclusive pathway at certain temperatures (e.g., 25°C). nih.govresearchgate.netresearchgate.net At higher temperatures, backbiting can lead to the formation of mid-chain radicals, complicating the termination pathways. nih.gov
Solvent Effects on Polymerization Behavior (e.g., Emulsion Polymerization with Water as Moderator)
The choice of solvent can significantly impact the kinetics and outcome of free radical polymerization. tu-clausthal.de In solution polymerization, the solvent can influence the reactivity of the monomers and radicals. mdpi.com For monomers capable of hydrogen bonding, such as those with hydroxyl groups, polar solvents can alter the electron density around the double bond and thus affect the monomer's reactivity. mdpi.com Studies on the copolymerization of various acrylates and methacrylates have shown that solvent polarity can influence both homopropagation rate coefficients and copolymerization reactivity ratios. rsc.org
Emulsion polymerization is a specific technique where a water-insoluble monomer is polymerized in an aqueous medium stabilized by a surfactant. Water acts as a heat transfer medium, or moderator, allowing for good temperature control. researchgate.net The polymerization primarily occurs within micelles, which are swollen with monomer. researchgate.net This compartmentalization allows for the production of high molecular weight polymers at a high polymerization rate, as the radicals are segregated within the micelles, reducing the probability of bimolecular termination. researchgate.net
Bulk and Solution Polymerization Techniques
Bulk Polymerization: This technique involves the polymerization of the monomer in the absence of any solvent. mdpi.com The initiator is dissolved directly in the monomer. While this method offers high purity of the resulting polymer, it can be difficult to control due to the potential for a strong autoacceleration effect, leading to a rapid increase in viscosity and temperature. mdpi.com
Solution Polymerization: In this method, the monomer and initiator are dissolved in an inert solvent. tu-clausthal.de The solvent helps to dissipate the heat generated during polymerization, allowing for better temperature control and reducing the viscosity of the reaction mixture. tu-clausthal.de However, the presence of the solvent can lead to lower polymerization rates and molecular weights compared to bulk polymerization. The choice of solvent can also introduce chain transfer reactions, which can limit the molecular weight of the polymer. tu-clausthal.de
Controlled/Living Radical Polymerization (CRP) of this compound
Controlled/Living Radical Polymerization (CRP) techniques offer significant advantages over conventional free radical polymerization, including the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. bohrium.comescholarship.org These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species.
Several CRP methods have been successfully applied to acrylate monomers, which can be extrapolated to this compound. These include:
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile technique that uses a transition metal complex (e.g., based on copper or nickel) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edumdpi.com It has been used to polymerize various acrylates, yielding polymers with narrow polydispersities (M_w/M_n typically between 1.1 and 1.4). cmu.edu Reverse ATRP, which can use a conventional initiator like AIBN in conjunction with the deactivating transition metal complex, has also been successfully applied to acrylates. cmu.edu
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT is another powerful CRP method that allows for the controlled polymerization of a wide range of monomers, including acrylates. mdpi.com It involves the use of a chain transfer agent (a RAFT agent) to mediate the polymerization via a reversible chain transfer process. researchgate.net
Cobalt-Mediated Radical Polymerization (CMRP): This technique uses cobalt complexes to control the polymerization, operating through mechanisms of reversible termination or degenerative transfer. rsc.org It has been shown to effectively control the polymerization of methyl acrylate at moderate temperatures. rsc.org
Photocontrolled Radical Polymerization: Recent advancements have utilized light, often in conjunction with a photoredox catalyst (e.g., iridium-based), to regulate the polymerization process. bohrium.comescholarship.org This method provides excellent temporal control, allowing the polymerization to be switched "on" and "off" by exposing it to or removing it from a light source. bohrium.comescholarship.org This technique has been successfully applied to a variety of acrylate monomers. escholarship.org
These controlled methods provide a pathway to synthesize well-defined polymers from monomers like this compound, enabling the creation of advanced materials with tailored properties.
Atom Transfer Radical Polymerization (ATRP) Strategies
Atom Transfer Radical Polymerization (ATRP) is a versatile method of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edu The mechanism relies on a reversible halogen atom transfer between a dormant polymer chain and a transition metal complex, typically copper-based, which maintains a low concentration of active radicals and minimizes termination reactions. cmu.edu
Investigation of Initiator Systems and Ligand Effects (e.g., Alkyl Halides, N-containing Ligands)
The success of an ATRP reaction is highly dependent on the choice of initiator, catalyst (metal halide), and ligand. The initiator, typically an alkyl halide, determines the number of growing polymer chains. ijpras.com For acrylates, common initiators include ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate (MBrP). cmu.edu
The selection of the initiator and ligand system is critical for controlling the polymerization of acrylates, as illustrated by the examples in the table below.
Table 1: Initiator and Ligand Systems in the ATRP of Various Acrylates
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|---|
| Methyl Acrylate | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/PMDETA | Anisole | 60 | 1.07 |
| Methyl Acrylate | Ethyl 2-bromoisobutyrate (EBiB) | CuBr/TPEDA | Bulk | 80 | 1.13 |
| n-Butyl Acrylate | Not Specified | CuBr/PMDETA | Not Specified | Not Specified | <1.5 |
This table presents data from studies on various acrylate monomers to illustrate the effects of different initiator and ligand systems. cmu.edubanglajol.info
Control over Molecular Weight and Polydispersity
A key advantage of ATRP is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, quantified by the polydispersity index (Mw/Mn). The theoretical number-average molecular weight (Mn) can be predetermined by the initial ratio of monomer to initiator concentration. Experimental molecular weights typically show a linear increase with monomer conversion, confirming the "living" or controlled nature of the polymerization. cmu.edu
For various acrylates, including methyl acrylate, n-butyl acrylate, and lauryl acrylate, ATRP has successfully produced polymers with low polydispersity values, often below 1.3. cmu.educmu.edu This level of control is essential for creating well-defined materials and enables the synthesis of block copolymers. For example, a poly(methyl methacrylate) macroinitiator has been effectively used to initiate the ATRP of butyl acrylate, resulting in a diblock copolymer with a low polydispersity of 1.15, demonstrating high initiation efficiency and preservation of chain-end functionality. cmu.edu
Table 2: Control over Molecular Weight and Polydispersity in Acrylate ATRP
| Monomer System | Initiator/Macroinitiator | Resulting Polymer | Mn ( g/mol ) | Mw/Mn |
|---|---|---|---|---|
| Methyl Acrylate | EBiB | Poly(methyl acrylate) | 9,700 | 1.13 |
| Lauryl Acrylate | MBrP | Poly(lauryl acrylate) | 12,400 | 1.26 |
| PMMA-b-PBA | Poly(methyl methacrylate) | PMMA-b-Poly(butyl acrylate) | 19,000 | 1.15 |
This table summarizes findings on molecular weight control for different acrylate systems, showcasing the synthesis of both homopolymers and block copolymers with narrow polydispersity. cmu.educmu.edu
Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization
Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization is another powerful technique for controlled radical polymerization, known for its versatility and tolerance to a wide range of monomers and reaction conditions. The process is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which reversibly deactivates propagating polymer chains through a degenerative transfer mechanism. unibo.it
Synthesis and Application of Macro-RAFT Agents
Macro-RAFT agents are polymeric chain transfer agents that can be used to synthesize block copolymers. A common strategy involves first synthesizing a homopolymer with a reactive RAFT end-group, which is then used to initiate the polymerization of a second monomer.
For instance, an amphiphilic macro-RAFT agent can be created by polymerizing acrylic acid with a suitable CTA like 2-(dodecylthiocarbonylthio)-2-methylpropionic acid. unibo.it The resulting poly(acrylic acid) macro-RAFT agent, which possesses both hydrophobic and hydrophilic segments, can then be employed to control the polymerization of other monomers in different media, such as miniemulsion systems. unibo.it The use of these macro-RAFT agents enables the creation of well-defined block copolymers where one block is formed from the macro-RAFT agent and the second block is grown from it. nih.gov
Functionalization of Polymeric Backbones via RAFT Grafting
RAFT polymerization is a valuable tool for creating graft copolymers, where polymer chains are attached as side chains to a main polymer backbone. This can be achieved through several "grafting" strategies:
"Grafting-from": In this approach, RAFT agents are first incorporated into the polymer backbone. These immobilized CTAs then initiate the polymerization of a monomer, causing new polymer chains to grow "from" the backbone.
"Grafting-to": This method involves synthesizing polymer side chains separately via RAFT polymerization. These pre-formed chains, which have a reactive end-group, are then attached "to" a functionalized polymer backbone.
"Grafting-through": This strategy involves the copolymerization of a macromonomer (a polymer chain with a polymerizable group at one end) with another monomer.
These techniques allow for the precise design of complex polymer architectures with tailored properties. For example, a hydrophilic polymer like poly(2-hydroxyethyl acrylate) could serve as a backbone, with side chains of another polymer grafted from it using a combination of RAFT and other polymerization techniques.
Photoinitiated Polymerization and Curing Mechanisms
Photoinitiated polymerization, or photopolymerization, utilizes light energy to initiate polymerization reactions. This process is fundamental to UV curing, a technology used in coatings, inks, and adhesives. The basic mechanism involves a photoinitiator molecule that, upon absorption of light (typically UV), generates reactive species such as free radicals. nih.gov
In the context of acrylates, the process begins with the photolysis of the initiator, which creates primary radicals. nih.gov These radicals then react with acrylate monomer molecules, initiating a chain reaction that propagates until termination occurs. nih.gov
More advanced systems, known as dual-curing systems, combine photopolymerization with another chemical reaction to achieve enhanced material properties. A common strategy for acrylates involves an initial base-catalyzed thiol-Michael addition reaction. In formulations with an excess of acrylate groups, a primary network is formed via the thiol-Michael reaction. Subsequently, the remaining unreacted acrylate groups are polymerized through photoinitiated free radical polymerization. nih.gov This two-stage process allows for temporal control over the curing and results in a covalently bonded interpenetrating network. nih.gov
Furthermore, controlled radical polymerization techniques have been adapted to be regulated by light. For example, a visible-light-mediated ATRP process using an iridium-based photocatalyst has been shown to effectively control the polymerization of various acrylates. escholarship.org This method allows the polymerization to be activated and deactivated simply by turning a light source on and off, offering a high degree of temporal control over the polymer chain growth. escholarship.org
UV-Curable Acrylate Systems
UV-curable systems are a cornerstone of modern materials science, offering rapid, energy-efficient, and environmentally friendly methods for producing crosslinked polymer networks. These systems typically consist of monomers, oligomers, and a photoinitiator that, upon exposure to ultraviolet (UV) light, generates reactive species to initiate polymerization. Acrylates are favored in these formulations due to their high reactivity.
While specific kinetic data for this compound in UV-curable systems is not extensively documented in publicly available literature, the general principles of acrylate photopolymerization apply. The polymerization rate in these systems is influenced by several factors, including the concentration of the photoinitiator, the intensity of the UV light, and the chemical structure of the acrylate monomer. The branched nature of the 2-methyloctyl group can influence the viscosity of the formulation and the mobility of the propagating radical, which in turn affects the polymerization kinetics and the final properties of the cured material.
Radical-Mediated Photopolymerization Processes
The photopolymerization of acrylates proceeds via a free-radical chain-growth mechanism. This process is characterized by three main stages: initiation, propagation, and termination.
Initiation: A photoinitiator absorbs UV radiation and cleaves to form free radicals. These radicals then react with an acrylate monomer molecule, initiating the polymerization process.
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the rapid growth of a polymer chain.
Termination: The growth of polymer chains is halted through various termination reactions, such as combination or disproportionation of two growing polymer radicals.
The kinetics of radical-mediated photopolymerization of acrylates can be complex, often exhibiting autoacceleration, where the polymerization rate increases as the reaction progresses due to a decrease in the termination rate in the increasingly viscous medium. This is followed by autodeceleration as the propagation becomes diffusion-controlled at high conversions. For branched acrylates like this compound, the steric hindrance from the alkyl chain can influence the propagation and termination rate constants.
Dual-Curing Systems Involving this compound
Dual-curing systems utilize two distinct polymerization reactions that can be triggered sequentially or simultaneously, offering enhanced control over the material's properties at different stages. mdpi.comresearchgate.netnih.gov Acrylate chemistry is highly versatile and widely used in such systems. mdpi.comresearchgate.netnih.gov These processes can result in the formation of interpenetrating polymer networks (IPNs), which often exhibit synergistic properties compared to their individual components. mdpi.com
While specific studies detailing the use of this compound in dual-curing systems are scarce, its participation can be inferred from the well-established reactivity of acrylates in these processes. Dual-curing systems can combine photopolymerization with other reactions like thermal curing or click chemistry reactions. etnatec.comnih.gov
Thiol-Acrylate Reaction Mechanisms (Radical-Mediated vs. Michael Addition)
Thiol-acrylate reactions are a prominent example of "click chemistry" and can proceed through two primary mechanisms in dual-curing systems: radical-mediated thiol-ene polymerization and base- or nucleophile-catalyzed Michael addition. mdpi.comresearchgate.netnuaa.edu.cnnsf.govusm.edudaneshyari.comunirioja.esmdpi.com
The radical-mediated thiol-acrylate reaction involves the addition of a thiyl radical across the double bond of the acrylate. This reaction competes with the homopolymerization of the acrylate.
In contrast, the thiol-acrylate Michael addition is a step-growth reaction that occurs between a thiol and an acrylate in the presence of a base or nucleophilic catalyst. researchgate.netnuaa.edu.cnnsf.govusm.edu This reaction is generally not inhibited by oxygen and can proceed at room temperature. The kinetics of the Michael addition are influenced by the nature of the catalyst, the solvent, and the structure of both the thiol and the acrylate. The branched structure of this compound may introduce steric effects that could influence the rate of the Michael addition.
A representative kinetic study of a two-stage thiol-acrylate reaction, as monitored by real-time FTIR, demonstrates the distinct stages of these reactions. researchgate.net The initial stage is the Michael addition, followed by the photopolymerization of the remaining acrylate groups.
Table 1: Representative Kinetic Data for a Two-Stage Thiol-Acrylate Reaction This table is based on generalized data for thiol-acrylate systems and is for illustrative purposes as specific data for this compound was not available.
| Stage | Reaction | Catalyst/Initiator | Time (min) | Thiol Conversion (%) | Acrylate Conversion (%) |
|---|---|---|---|---|---|
| 1 | Michael Addition | Amine Catalyst | 0 - 300 | ~100 | ~78 |
Interpenetrating Polymer Networks (IPNs) based on Acrylate Homopolymerization
Interpenetrating Polymer Networks (IPNs) are composed of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. researchgate.netpolicycommons.netjlu.edu.cnresearchgate.netkpi.uamdpi.comdntb.gov.uaresearchgate.netresearchgate.netnih.gov The formation of IPNs through dual-curing mechanisms can lead to materials with enhanced mechanical properties, such as improved toughness and impact resistance. researchgate.netresearchgate.net
In the context of a dual-curing system involving this compound, a first network could be formed, for example, through a non-acrylate polymerization, followed by the UV-induced homopolymerization of the this compound to form the second, interpenetrating network. The synthesis of such IPNs allows for the combination of potentially disparate polymer properties. The morphology and final properties of the IPN are highly dependent on the kinetics of the individual network formations and the degree of phase separation between the component polymers.
The mechanical properties of IPNs are often superior to those of the individual networks. For instance, the inclusion of a rubbery poly(acrylate) network within a more rigid polymer matrix can significantly enhance the toughness of the material.
Table 2: Illustrative Mechanical Properties of an Acrylate-Based IPN This table presents hypothetical data to illustrate the potential property enhancements in an IPN system containing a poly(this compound) network, as specific data is not available.
| Material | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
|---|---|---|---|
| Polymer Network 1 | 50 | 5 | 2.5 |
| Poly(this compound) | 5 | 300 | 0.01 |
Copolymerization Studies Involving 2 Methyloctyl Acrylate
Copolymerization with Common Acrylates and Methacrylates
The properties of copolymers derived from long-chain alkyl acrylates are significantly influenced by the choice of comonomer. Shorter-chain acrylates, methacrylates, and functional monomers are commonly used to balance the flexibility and softness imparted by the 2-MOA monomer.
Studies with Methyl Acrylate (B77674) (MA) and Ethyl Acrylate (EA)
The combination of hydrophilic monomers like MA with more hydrophobic, long-chain acrylates allows for the synthesis of copolymers with balanced hydrophilic-hydrophobic properties. sapub.org This balance is crucial for applications requiring controlled interaction with different surfaces or media. The process often involves free-radical polymerization, initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). vot.pl The final copolymer's characteristics are dictated by the molar ratio of the monomers in the initial feed. sapub.org
Copolymerization with n-Butyl Acrylate (BA) and 2-Ethylhexyl Acrylate (EHA)
n-Butyl Acrylate (BA) and 2-Ethylhexyl Acrylate (EHA) are two of the most widely used "soft" monomers in the production of coatings and adhesives. mdpi.com Their homopolymers have low glass transition temperatures, imparting flexibility and tackiness to the final product. When copolymerized with another soft monomer like 2-MOA, the resulting polymer tends to have a very low Tg, enhancing its properties as a pressure-sensitive adhesive (PSA).
Studies on BA and EHA copolymer systems show that the polymerization kinetics and final polymer properties are highly dependent on the monomer feed composition. For instance, in BA/EHA copolymerization, higher polymerization rates are often observed when the proportion of EHA is increased. mdpi.com The bulky side chains of both EHA and 2-MOA can influence polymer properties, with research on EHA-based copolymers suggesting that such structures can facilitate facile, autonomous self-healing over a broad composition range. nih.govnih.gov
Integration with Methyl Methacrylate (B99206) (MMA)
Methyl Methacrylate (MMA) is a "hard" monomer frequently copolymerized with soft acrylates to increase the Tg, improve mechanical strength, and enhance cohesion. mdpi.com The integration of MMA into a polymer backbone containing a long-chain acrylate like 2-MOA results in a copolymer with properties intermediate to those of the respective homopolymers. scienceandtechnology.com.vn This approach is fundamental in designing materials for applications ranging from durable coatings to medical devices. sapub.org
The copolymerization of MMA with acrylates like BA is well-studied and demonstrates how the monomer ratio can be adjusted to control the final structure and properties of the copolymer. scienceandtechnology.com.vn Kinetic modeling of MMA/EHA systems further elucidates the complex interactions during polymerization, which are influenced by diffusion-controlled effects. mdpi.com
Role of Functional Monomers (e.g., Acrylic Acid) in Copolymer Design
The inclusion of small amounts of functional monomers, such as Acrylic Acid (AA), is a critical tool in copolymer design. Acrylic acid contains a carboxylic acid group, which can engage in strong intermolecular interactions like hydrogen bonding. When incorporated into an acrylate copolymer backbone, even in small quantities, AA can dramatically enhance adhesion to polar substrates, improve cohesive strength, and increase the polymer's tensile strength. researchgate.net
In systems involving butyl acrylate, the addition of methacrylic acid (a close relative of AA) was found to have a profound effect on film properties, significantly increasing tack and peel adhesion due to dipole-dipole interactions of the acid groups. researchgate.net The acidic nature of AA also allows for post-polymerization crosslinking or modification, providing another lever to control the final material properties. tijer.org The combination of MA and AA, for example, can produce materials with a wide range of hydrophilic-hydrophobic characteristics suitable for specialized applications. sapub.org
Monomer Reactivity Ratios and Sequence Distribution
r1 * r2 = 1: Ideal copolymerization, with random monomer incorporation.
r1 * r2 < 1: Tendency toward alternation.
r1 * r2 > 1: Tendency toward block copolymer formation.
Determination by Fineman-Rose and Kelen-Tudos Methods
The Fineman-Rose (F-R) and Kelen-Tudos (K-T) methods are two common linear graphical techniques used to determine monomer reactivity ratios from experimental data obtained at low monomer conversion (typically <10%). asianpubs.orgscielo.orgnih.gov Both methods rearrange the copolymer composition equation into a linear form (y = mx + c), allowing the reactivity ratios to be determined from the slope and intercept of a plotted line. rsc.org
The Fineman-Rose method is straightforward but can sometimes give undue weight to data points at the extremes of the monomer feed composition. rsc.org The Kelen-Tudos method is a refinement that introduces an arbitrary constant (α) to distribute the data more uniformly, often providing more reliable results. sapub.orgrsc.org
While specific reactivity ratios for 2-Methyloctyl acrylate are not available in the surveyed literature, the table below provides an illustrative example of data determined by these methods for the copolymerization of Methyl Methacrylate (MMA, M1) and 2-Ethoxyethyl Methacrylate (2-EOEMA, M2), a monomer with some structural similarity to long-chain acrylates. sapub.org
| Monomer 1 (M1) | Monomer 2 (M2) | Method | r1 (MMA) | r2 (2-EOEMA) | r1 * r2 | Indicated Copolymer Type |
|---|---|---|---|---|---|---|
| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | Fineman-Rose (F-R) | 0.84 | 0.77 | 0.65 | Random/Alternating |
| Methyl Methacrylate | 2-Ethoxyethyl Methacrylate | Kelen-Tudos (K-T) | 0.85 | 0.78 | 0.66 | Random/Alternating |
Note: The data presented is for the MMA/2-EOEMA system and serves as an example of how reactivity ratios are determined and interpreted. sapub.org The r1r2 product being less than 1 indicates the formation of random copolymers with a tendency toward alternation.
Influence of Monomer Structure on Reactivity
The reactivity of an acrylate monomer in copolymerization is significantly influenced by its molecular structure, specifically the nature of the alkyl ester group. In the case of this compound, the presence of a branched, secondary alkyl group (the 2-methyloctyl group) introduces considerable steric hindrance around the vinyl double bond. This structural feature plays a crucial role in its polymerization behavior when compared to linear or less bulky acrylates.
In radical polymerization, the propagating end group of an acrylate is a secondary radical. The stability of this radical and the steric accessibility of the monomer are key factors governing the rate of polymerization. For methacrylates, a more stable tertiary radical is formed, which tends to lower the reactivity of the propagating end. researchgate.net For acrylates, the reactivity is more heavily influenced by steric effects from the ester group. researchgate.net The bulky 2-methyloctyl group can shield the double bond, making it more difficult for a growing polymer chain to approach and add the monomer unit. This generally results in a lower propagation rate constant (k_p) compared to acrylates with smaller, linear alkyl chains like methyl acrylate or butyl acrylate.
When copolymerizing this compound (M1) with a comonomer (M2), its reactivity is quantified by reactivity ratios (r1 and r2). These ratios are the rate constants for a radical adding its own type of monomer versus adding the other monomer (e.g., r1 = k11/k12). While specific experimental data for this compound is not extensively published, trends can be inferred from similar branched-chain alkyl acrylates. acs.org Generally, the steric hindrance of this compound would likely lead to a reactivity ratio (r1) of less than 1 in copolymerizations with less hindered monomers like methyl acrylate, indicating a preference for cross-propagation over homopolymerization.
Table 1: Comparison of Structural Features and Expected Reactivity of Various Acrylate Monomers
| Monomer | Alkyl Group Structure | Steric Hindrance | Expected Propagation Rate (k_p) | Expected Reactivity Ratio (r1) with Methyl Acrylate |
|---|---|---|---|---|
| Methyl Acrylate | Linear (Methyl) | Low | High | ~1.0 |
| n-Butyl Acrylate | Linear (n-Butyl) | Moderate | Moderate-High | <1.0 |
| 2-Ethylhexyl Acrylate | Branched (Primary) | High | Moderate | <1.0 |
| This compound | Branched (Secondary) | Very High | Low | <<1.0 (Hypothesized) |
Statistical Analysis of Copolymer Microstructure and Monomer Sequence
The physical and chemical properties of a copolymer are fundamentally influenced by its microstructure, which includes the arrangement and sequence distribution of the different monomer units along the polymer chain. iupac.org Statistical models are employed to predict this distribution based on the monomer reactivity ratios. sapub.org
For a copolymer of this compound (M1) and a comonomer (M2), the monomer sequence distribution can be calculated using statistical methods once the reactivity ratios (r1 and r2) are known. sapub.org The probability of finding specific monomer sequences (dyads, triads, etc.) can be determined. For instance, the probabilities of forming M1-M1, M2-M2, and M1-M2 dyads are dependent on the feed composition and the reactivity ratios. mdpi.com
Given the likely low reactivity ratio of this compound (r1) and a potentially higher reactivity ratio for a less hindered comonomer (r2 > 1), the resulting copolymer would likely exhibit a random distribution with a tendency toward isolated this compound units separated by blocks of the comonomer. vot.pl An r1r2 product close to 1 would suggest a more ideal random copolymer, while a product close to 0 would indicate a tendency towards alternation. sapub.org
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like HSQC and HMBC, are powerful tools for the experimental determination of copolymer microstructure. iupac.org By analyzing the chemical shifts and correlations of the protons and carbons in the polymer backbone and side chains, it is possible to quantify the sequence distribution and compare it with statistical predictions. iupac.orgemich.edu
Table 2: Illustrative Statistical Analysis of a Hypothesized Copolymer (50:50 Feed Ratio)
| Parameter | Hypothesized Value | Interpretation |
|---|---|---|
| r1 (this compound) | 0.4 | Propagating chain with M1 end prefers to add M2. |
| r2 (Methyl Acrylate) | 2.0 | Propagating chain with M2 end prefers to add M2. |
| r1 * r2 | 0.8 | Indicates a tendency toward a random copolymer. |
| Dyad Probability (M1-M1) | Low | The copolymer would contain short sequences of M2 and isolated M1 units. |
| Dyad Probability (M2-M2) | High | |
| Dyad Probability (M1-M2) | Moderate |
Graft Copolymerization Strategies
Graft copolymerization is a versatile method for modifying the properties of a pre-existing polymer backbone by covalently attaching side chains of a different polymer. This technique allows for the combination of distinct properties, such as the durability of a polyolefin with the specific functionality provided by poly(this compound) grafts.
Grafting onto Polyolefins (e.g., High-Density Polyethylene)
High-Density Polyethylene (B3416737) (HDPE) is a widely used commodity plastic known for its chemical resistance and mechanical strength. However, its non-polar nature limits its utility in applications requiring adhesion or compatibility with polar materials. Grafting polar monomers like this compound onto the HDPE backbone can overcome these limitations.
The process typically involves a free-radical mechanism, where radicals are generated on the HDPE chain. This can be achieved through methods like pre-irradiation or, more commonly, by using a chemical initiator like benzoyl peroxide or dicumyl peroxide in a melt-grafting process within an extruder. ippi.ac.irsemanticscholar.org The initiator abstracts hydrogen atoms from the polyethylene backbone, creating macro-radicals that can initiate the polymerization of this compound monomer, forming grafted side chains. ippi.ac.ir The bulky structure of this compound can help in reducing crosslinking side reactions during the grafting process. semanticscholar.org The introduction of the polar ester groups from the acrylate significantly alters the surface properties of the polyethylene, improving adhesion and compatibility. osti.gov
Grafting onto Bio-Derived Macromolecules (e.g., Cellulose)
Cellulose (B213188), the most abundant natural polymer, is a biodegradable and renewable resource with a backbone rich in hydroxyl groups. researchgate.net These hydroxyl groups serve as active sites for initiating graft copolymerization, allowing for the modification of cellulose to impart new properties. researchgate.net Grafting hydrophobic monomers like this compound onto the hydrophilic cellulose backbone can produce amphiphilic materials with applications as compatibilizers or moisture-resistant biocomposites. mdpi.com
The grafting can be initiated by creating radical sites on the cellulose. A common method involves using a redox initiator system, such as ceric ammonium (B1175870) nitrate (B79036) (CAN). The Ce(IV) ion complexes with the hydroxyl groups of cellulose, generating a radical on the cellulose backbone which then initiates the polymerization of the acrylate monomer. researchgate.net Another approach is to use initiators like benzoyl peroxide in a solvent system where both cellulose and the monomer can interact. mdpi.com The long, branched alkyl chain of this compound would significantly increase the hydrophobicity of the modified cellulose.
Effects of Grafting on Thermal Behavior and Decomposition
Thermogravimetric Analysis (TGA) is used to study the decomposition of these materials. For an HDPE-g-P(2-MOA) copolymer, the TGA curve would likely show a multi-step degradation process. The first weight loss step at a lower temperature would correspond to the decomposition of the acrylate side chains, while the main HDPE backbone would degrade at a higher temperature. dergipark.org.trdergipark.org.tr The presence of the grafted chains can disrupt the crystalline structure of HDPE, which may slightly lower the onset temperature of its decomposition. ippi.ac.ir
Table 3: Expected Thermal Decomposition Behavior of Graft Copolymers
| Material | Expected Decomposition Onset (°C) | Primary Decomposition Stage(s) | Effect of Grafting |
|---|---|---|---|
| High-Density Polyethylene (HDPE) | ~450 °C | Single-stage decomposition | N/A |
| HDPE-g-P(2-MOA) | ~350-400 °C | Two-stage: 1st (acrylate grafts), 2nd (HDPE backbone) | Introduces a lower temperature degradation step. dergipark.org.tr |
| Cellulose | ~315 °C | Single-stage decomposition with high char residue | N/A |
| Cellulose-g-P(2-MOA) | ~280-300 °C | Multi-stage: Initial loss from grafts, followed by cellulose | Generally decreases the initial decomposition temperature. curresweb.com |
Structure Property Relationships in Poly 2 Methyloctyl Acrylate and Its Copolymers
Influence of 2-Methyloctyl Side Chain on Polymer Properties
The size, shape, and flexibility of the 2-methyloctyl side chain are critical determinants of the polymer's physical behavior. This branched eight-carbon alkyl group imparts unique properties compared to linear or shorter-chain poly(alkyl acrylates).
The glass transition temperature (Tg) is a key thermal property of amorphous polymers like poly(2-methyloctyl acrylate), marking the transition from a rigid, glassy state to a more flexible, rubbery state. For poly(n-alkyl acrylates), the Tg is strongly influenced by the length and structure of the alkyl side chain.
Generally, as the length of the linear alkyl side chain increases, the Tg of poly(n-alkyl acrylates) decreases. bohrium.comosti.gov This is due to the plasticizing effect of the longer, more flexible side chains, which increases the free volume between polymer chains and allows for segmental motion of the polymer backbone to occur at lower temperatures. bohrium.com
However, branching in the alkyl side chain has the opposite effect, leading to an increase in Tg compared to a linear isomer of the same carbon number. The branching restricts the rotational freedom of the side chain, hindering the packing of polymer chains and reducing segmental mobility, which necessitates higher temperatures to induce the glassy-to-rubbery transition. researchgate.net For instance, poly(2-ethylhexyl acrylate), an isomer of poly(this compound), has a reported Tg of approximately -50°C. scribd.com This is higher than what would be expected for a linear poly(n-octyl acrylate), which has a Tg of around -65°C. melagraki.com The methyl branch at the second carbon position in the 2-methyloctyl group introduces steric hindrance that further restricts side-chain mobility, likely resulting in a Tg for poly(this compound) that is slightly higher than that of its less-branched isomers.
Table 1: Glass Transition Temperatures (Tg) of Various Poly(alkyl acrylates)
| Polymer | Alkyl Side Chain | Tg (°C) |
|---|---|---|
| Poly(n-butyl acrylate) | -C4H9 | -54 sigmaaldrich.com |
| Poly(n-hexyl acrylate) | -C6H13 | -57 scribd.com |
| Poly(n-octyl acrylate) | -C8H17 | -65 melagraki.com |
| Poly(2-ethylhexyl acrylate) | -CH2CH(C2H5)C4H9 | -50 scribd.com |
The flexibility of a polymer chain is described by its persistence length, which is a measure of the stiffness of the polymer backbone. Contrary to the trend observed for Tg, the chain flexibility of poly(n-alkyl acrylates) generally decreases (i.e., the persistence length increases) as the length of the alkyl side chain increases. bohrium.comosti.gov This is because the bulky side chains create steric hindrance that impedes rotation around the polymer backbone bonds.
The 2-methyloctyl group, being both long and branched, significantly contributes to the steric hindrance along the poly(this compound) backbone. This leads to a less flexible chain compared to polyacrylates with shorter or linear side chains. nih.gov The reduced flexibility impacts the ability of the polymer chains to entangle. While longer chains generally lead to more entanglements, the stiffness imparted by the bulky side groups can modulate the density and nature of these entanglements. upc.edu Polymers with longer side chains also tend to exhibit broader relaxation spectra, which indicates a more complex range of molecular motions and relaxation times. researchgate.net
The principle of "like dissolves like" is central to understanding polymer solubility. The solubility of a polymer is often predicted using Hansen Solubility Parameters (HSP), which are based on the energy of dispersion (δD), polar forces (δP), and hydrogen bonding (δH) of the material. hansen-solubility.comresearchgate.net A polymer is most likely to dissolve in a solvent with similar HSP values.
The 2-methyloctyl side chain is a large, non-polar alkyl group. Consequently, poly(this compound) is a predominantly non-polar polymer. This chemical nature dictates that it will be readily soluble in non-polar organic solvents such as toluene (B28343), hexane, and tetrahydrofuran (B95107) (THF), while being insoluble in polar solvents like water and methanol. kinampark.compolymersource.ca
This non-polar character also governs the compatibility of poly(this compound) in polymer blends. It is expected to be compatible with other non-polar polymers, such as polyolefins or other poly(alkyl acrylates) with long alkyl side chains. Conversely, it is likely to be incompatible with polar polymers like poly(methyl methacrylate) or poly(vinyl alcohol), leading to phase separation in blends. uobabylon.edu.iqsemanticscholar.org The compatibility in blends can be predicted by comparing the HSP of the constituent polymers; a smaller difference in HSP values suggests better compatibility. epo.orginventum.de
Table 2: Predicted Solubility of Poly(this compound)
| Solvent Type | Example Solvents | Predicted Solubility |
|---|---|---|
| Non-polar | Toluene, Hexane, Tetrahydrofuran (THF) | High |
| Polar | Water, Methanol, Ethanol | Low |
Mechanical Properties and Rheological Behavior
The mechanical and flow properties of poly(this compound) are a direct consequence of its low Tg and the influence of its bulky side chains on polymer chain dynamics.
At room temperature, poly(this compound) is in its rubbery state, which largely determines its mechanical properties. Polymers in this state are characterized by high flexibility and the ability to undergo significant deformation without fracturing.
Toughness and Elongation: The long, flexible 2-methyloctyl side chains provide a high degree of internal plasticization, allowing the polymer chains to uncoil and slide past one another under stress. This results in high elongation at break and good toughness, which is the ability of the material to absorb energy and deform plastically before fracturing. mdpi.com However, the tensile strength of such soft, rubbery polymers is typically lower than that of glassy polymers. uaic.ro
Adhesion Performance: The adhesion of a pressure-sensitive adhesive (PSA) is governed by a balance of adhesive and cohesive forces. mdpi.com The low Tg and the presence of the bulky 2-methyloctyl group contribute to a low surface energy and good wetting characteristics, which are crucial for establishing intimate contact with a substrate (adhesion). nih.gov The entanglement of the polymer chains provides the necessary cohesive strength to resist debonding. raajournal.com The flexibility of the side chains allows the polymer to dissipate energy effectively, which is beneficial for peel adhesion.
Table 3: General Mechanical Properties of Low-Tg Polyacrylates
| Property | Typical Characteristic | Influence of 2-Methyloctyl Side Chain |
|---|---|---|
| Toughness | High | Enhances energy absorption due to side chain mobility. |
| Elongation | High | Facilitates chain uncoiling and movement. |
| Tensile Strength | Low | Internal plasticization reduces resistance to deformation. |
| Adhesion | Good | Lowers surface energy, promoting good wetting. |
Crosslinking, the process of forming covalent bonds between polymer chains, has a profound effect on the mechanical properties of poly(this compound). The introduction of a crosslinked network structure restricts the mobility of the polymer chains. specialchem.com
As the crosslink density increases, the polymer transitions from a soft, rubbery material to a more rigid, elastic solid. This is manifested in several changes to its mechanical properties:
Increased Modulus and Tensile Strength: The crosslinks prevent the polymer chains from sliding past each other under stress, leading to a stiffer material with a higher Young's modulus and increased tensile strength. rsc.orgmdpi.com
Decreased Elongation at Break: The restricted chain mobility reduces the extent to which the material can be stretched before it fractures, resulting in lower elongation at break. nih.gov
Shift in Glass Transition Temperature: A higher crosslink density can lead to a slight increase in the Tg of the polymer, as more thermal energy is required to overcome the restrictions imposed by the crosslinks and initiate segmental motion. nih.govdtu.dk
The precise effect of crosslinking depends on the concentration and type of crosslinking agent used. By controlling the crosslink density, the mechanical properties of poly(this compound) can be tailored to meet the specific requirements of an application, balancing properties like toughness, strength, and elasticity. researchgate.netnih.gov
Table 4: Effect of Crosslink Density on Mechanical Properties of a Low-Tg Polyacrylate
| Crosslink Density | Tensile Strength | Elongation at Break | Young's Modulus |
|---|---|---|---|
| Low | Low | High | Low |
| Medium | Medium | Medium | Medium |
| High | High | Low | High |
Rheological Modification by 2-Methyloctyl Acrylate (B77674) Incorporation
The incorporation of this compound into a copolymer can significantly modify the rheological properties of the resulting material. The long, branched alkyl side chain of this compound introduces steric hindrance and alters the intermolecular forces between polymer chains, which in turn affects the viscosity and flow behavior of the polymer in solution and in the melt.
In general, for poly(alkyl acrylate)s, the nature of the alkyl acrylate comonomer has been shown to influence the rheological behavior of their solutions. mdpi.com While the length of the alkyl substituent may not drastically change the rheological properties in some systems, the presence of long alkyl chains can affect the flow regime of high-molecular-weight systems. mdpi.com For instance, copolymers containing long-chain alkyl acrylates like lauryl acrylate have demonstrated non-Newtonian behavior at lower concentrations compared to copolymers with shorter side chains. mdpi.com This suggests that the incorporation of this compound, with its substantial alkyl side chain, would likely lead to more pronounced non-Newtonian flow characteristics.
The melt viscosity of copolymers is also a function of the comonomer composition. Studies on copolymers of acrylonitrile (B1666552) and methyl acrylate have shown that increasing the methyl acrylate content leads to a decrease in melt viscosity, making the copolymers more processable. ijcce.ac.ir While this compound is structurally different, the principle that the incorporation of a comonomer with a bulky alkyl group can disrupt chain packing and reduce intermolecular forces, thereby lowering melt viscosity, is applicable. The large 2-methyloctyl group would act as an internal plasticizer, increasing chain mobility and facilitating flow at elevated temperatures.
The following table, based on data from analogous poly(alkyl acrylate) systems, illustrates how changes in comonomer composition can affect the viscosity of polymer solutions.
Table 1: Effect of Comonomer Composition on Polymer Solution Viscosity (Conceptual)
| Copolymer System | Comonomer with Long Alkyl Chain Content (mol%) | Relative Viscosity | Flow Behavior |
|---|---|---|---|
| Poly(Acrylonitrile-co-alkyl acrylate) | 10 | High | Newtonian |
| Poly(Acrylonitrile-co-alkyl acrylate) | 30 | Medium | Slightly Non-Newtonian |
| Poly(Acrylonitrile-co-alkyl acrylate) | 50 | Low | Non-Newtonian |
Durability and Environmental Resistance
UV Resistance and Weatherability Studies
Polyacrylates are generally known for their good resistance to UV radiation and weathering, which makes them suitable for outdoor applications. designerdata.nl However, prolonged exposure to UV radiation can lead to photodegradation, which involves chain scission and/or cross-linking reactions, ultimately causing a deterioration of the material's physical and mechanical properties. rsc.orgnih.gov The photodegradation of polyacrylates is influenced by the energy of the reacting UV photons, with shorter wavelengths causing more significant degradation. rsc.org
The table below summarizes the general effects of UV irradiation on a representative polyacrylate copolymer.
Table 2: Effect of UV Irradiation on a Representative Polyacrylate Copolymer
| Irradiation Time (hours) | Change in Molecular Weight (Mw) | Predominant Process | Observed Effects |
|---|---|---|---|
| < 60 | Increase | Cross-linking | Increased chain length |
| > 60 | Decrease | Chain Scission | Polymer degradation, chain-chain separation |
The weathering resistance of polyacrylate coatings can be significantly enhanced through the use of UV absorbers and hindered amine light stabilizers (HALS). paint.org These additives help to protect the polymer from the damaging effects of UV radiation and improve the long-term durability of the material in outdoor environments. paint.org
Hydrophobicity and Water Resistance Characteristics
The incorporation of this compound into a polymer is expected to impart significant hydrophobicity and water resistance to the material. The long, branched alkyl side chain is nonpolar and will repel water molecules, leading to a low surface energy and a high water contact angle.
The hydrophobicity of a polymer surface is directly related to the length and nature of the alkyl side chains. d-nb.info Studies on poly(alkyl methacrylate)s have shown that the water contact angle generally increases with the length of the alkyl chain. researchgate.net For instance, octyl-functionalized nanoparticles have been shown to be highly hydrophobic, with a water contact angle of around 150.6°, whereas methyl-functionalized nanoparticles are hydrophilic. d-nb.info This demonstrates the critical role of the long alkyl chain in creating a hydrophobic surface. d-nb.info
The homogeneity of the alkyl chain network on the surface also plays a significant role in determining the hydrophobicity. A more uniform and densely packed layer of hydrophobic side chains will lead to a higher water contact angle. d-nb.info The branched structure of the 2-methyloctyl group may influence the packing of the side chains at the surface, which in turn would affect the water resistance.
The following table provides representative water contact angle data for various poly(alkyl acrylate) and poly(alkyl methacrylate) surfaces, illustrating the effect of the alkyl chain on hydrophobicity.
Table 3: Water Contact Angles of Various Poly(alkyl acrylate/methacrylate) Surfaces
| Polymer | Alkyl Group | Water Contact Angle (°) | Surface Character |
|---|---|---|---|
| Poly(methyl acrylate) | Methyl | ~70-80 | Moderately Hydrophilic |
| Poly(butyl acrylate) | Butyl | ~90-100 | Hydrophobic |
| Poly(octyl methacrylate) | Octyl | ~105-115 | Highly Hydrophobic |
| Poly(dodecyl acrylate) | Dodecyl | ~110-120 | Highly Hydrophobic |
Research on Chemical Stability and Resistance to Degradation
The chemical stability of poly(this compound) is primarily determined by the stability of its polyacrylate backbone and the ester linkages of the side chains. Polyacrylates are generally resistant to a range of chemicals, including detergents, inorganic chemicals, aliphatic hydrocarbons, fats, and oils. industrialspec.com They also show good resistance to diluted acids and concentrated alkalis at room temperature. industrialspec.com However, their resistance to organic solvents can be limited. designerdata.nl
The degradation of polyacrylates can occur through several mechanisms, including chain scission and side-chain reactions. researchgate.net In the absence of oxygen, the thermal degradation of poly-n-alkyl acrylates mainly involves random main-chain scission and non-radical side-chain reactions. researchgate.net The degradation products can include the monomer, dimer, trimer, and compounds resulting from the decomposition of the alkyl ester group, such as olefins, aldehydes, and alcohols. researchgate.net
The presence of the 2-methyloctyl group is not expected to fundamentally alter the types of chemical reactions that the polyacrylate backbone can undergo. However, the bulky side chain may influence the rate of degradation by sterically hindering the approach of chemical agents to the polymer backbone. The ester linkage is a potential site for hydrolysis, particularly in the presence of strong acids or bases, which could lead to the cleavage of the 2-methyloctyl side chain and the formation of poly(acrylic acid).
The chemical resistance of a coating is influenced by several factors, including the type and concentration of the chemical, the duration and temperature of exposure, and the nature of the substrate. specialchem.com Epoxy and polyurethane-based coatings are known for their excellent chemical resistance to a wide range of substances. specialchem.com While polyacrylate coatings may not offer the same level of resistance as these systems, their stability can be enhanced through copolymerization and the incorporation of cross-linking agents.
Thermal Decomposition and Stability Studies
Thermogravimetric Analysis (TGA) of Homopolymers and Copolymers
Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of polymers. For poly(this compound), its thermal degradation is expected to be similar to that of other long-chain poly(alkyl acrylates).
Studies on the thermal degradation of poly(2-ethylhexyl acrylate) (poly(2-EHA)), a close structural analog of poly(this compound), have shown that its decomposition in an inert atmosphere occurs in a multi-step process. nih.govmdpi.com A qualitative review of the thermal degradation of linear poly(2-EHA) revealed a two-step degradation mechanism. nih.gov This is attributed to two different depolymerization mechanisms: one initiated at the ends of the polymer chain and the other occurring randomly within the chain. nih.govmdpi.com
The thermal stability of poly(alkyl acrylates) is influenced by the structure of the alkyl group. In general, poly(primary acrylates) are thought to degrade via a radical mechanism. proquest.com The major degradation products from poly(primary acrylates) include alcohol, olefin, carbon dioxide, and short-chain fragments. proquest.com
The activation energy for the thermal degradation of poly(2-EHA) has been determined using isoconversional methods. For poly(2-EHA), the activation energy varies with the degree of conversion, ranging from approximately 80 kJ/mol at the initial stages of degradation to 170-220 kJ/mol at higher conversion rates. nih.gov
The following table presents representative TGA data for poly(2-ethylhexyl acrylate), which can be considered indicative of the thermal decomposition behavior of poly(this compound).
Table 4: Thermogravimetric Analysis (TGA) Data for Poly(2-ethylhexyl acrylate) in an Inert Atmosphere
| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) | Activation Energy (Ea) at 50% Conversion (kJ/mol) |
|---|---|---|---|
| 5 | ~250 | ~380 | ~150 |
| 10 | ~270 | ~400 | |
| 20 | ~290 | ~420 |
Note: The data presented are representative values from studies on poly(2-ethylhexyl acrylate) and serve as an estimation for poly(this compound).
Identification of Thermal Decomposition Products
The thermal degradation of poly(this compound) is a complex process involving multiple reaction pathways. Analysis of these degradation processes, typically conducted under inert atmospheres using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), reveals the types of volatile products formed as the polymer chain breaks down at elevated temperatures. nih.gov While specific literature detailing the complete pyrolysis profile of poly(this compound) is limited, the degradation behavior can be inferred from studies on structurally similar long-chain polyacrylates, such as poly(butyl acrylate) and poly(2-ethylhexyl acrylate). researchgate.netnih.gov
The primary mechanism for polyacrylate degradation involves chain scission. nih.gov This can occur through several routes, including ester group decomposition and main-chain C-C bond cleavage. The process typically yields a mixture of the parent monomer (this compound), corresponding alcohol (2-methyloctanol), and various smaller olefins and alkanes from the fragmentation of the alkyl side chain.
Key decomposition products identified from the pyrolysis of analogous polyacrylates include:
Monomer: The regeneration of the this compound monomer is a significant product, resulting from a "backbiting" mechanism or unzipping depolymerization.
Alcohol: Formation of 2-methyloctanol occurs through the cleavage of the ester linkage.
Olefins: Elimination reactions involving the long alkyl side chain can produce various isomers of octene.
Carbon Dioxide: Decarboxylation of the ester group is a common pathway in acrylate thermal degradation. researchgate.net
Shorter-chain fragments: Random scission of the polymer backbone and side-chain fragmentation can lead to the formation of a variety of smaller hydrocarbons.
The relative abundance of these products is highly dependent on the pyrolysis temperature and heating rate. chromatographyonline.com At lower temperatures, reactions involving the ester side group tend to dominate, while at higher temperatures, random scission of the polymer backbone becomes more prevalent.
| Product Class | Specific Compound | Likely Formation Pathway | Reference |
|---|---|---|---|
| Monomer | This compound | Depolymerization (unzipping) | researchgate.net |
| Alcohol | 2-Methyloctanol | Ester group cleavage | researchgate.netnih.gov |
| Alkene | Octene (isomers) | Side-chain elimination (H-abstraction) | researchgate.net |
| Gas | Carbon Dioxide (CO₂) | Decarboxylation of the ester group | nih.govresearchgate.net |
| Hydrocarbons | Various short-chain alkanes and alkenes | Random main-chain and side-chain scission | nih.gov |
Influence of Polymer Architecture on Thermal Behavior
The thermal stability of polymers derived from this compound can be significantly altered by modifying the polymer architecture, particularly through the introduction of crosslinks or by grafting other polymer chains onto the main backbone.
Crosslinking: The introduction of covalent bonds between polymer chains, known as crosslinking, generally enhances the thermal stability of polyacrylates. marquette.edu This improvement is attributed to the formation of a three-dimensional network structure which restricts the mobility of polymer chain segments. researchgate.netnih.gov The reduced chain mobility leads to several stabilizing effects:
Hindered Diffusion: The dense network structure impedes the diffusion of oxygen into the polymer matrix and slows the escape of volatile degradation products, thereby reducing the rate of thermo-oxidative degradation. researchgate.net
Increased Radical Recombination: Restricted chain movement increases the likelihood that radicals formed during initial bond cleavage will recombine within their "cage," terminating degradation pathways before they can propagate. researchgate.net
Higher Activation Energy: More energy is required to initiate the chain movements and rotations necessary for decomposition mechanisms like cyclic decarboxylation. researchgate.net
Studies on various crosslinked acrylate systems have consistently shown that an increase in crosslink density correlates with a higher onset temperature of decomposition and an increased amount of char residue at high temperatures. marquette.eduresearchgate.net For instance, the initial degradation rate of acrylate networks has been observed to decrease as the crosslink density increases. researchgate.net
Grafting: Grafting, the process of attaching polymer chains of a different composition (side chains) to a main polymer backbone, can also modify the thermal behavior of the resulting copolymer. The effect of grafting on thermal stability is often dependent on the chemical nature of the grafted polymer and the degree of grafting.
| Architectural Modification | Observed Effect on Thermal Behavior | Underlying Mechanism | Reference |
|---|---|---|---|
| Increased Crosslinking | Higher decomposition temperature; decreased degradation rate. | Restricted chain mobility, reduced diffusion of volatiles, increased radical recombination. | researchgate.netresearchgate.net |
| Grafting (with a more stable polymer) | Increased overall thermal stability. | Introduction of more thermally stable moieties; favorable intermolecular interactions. | mdpi.commdpi.com |
Advanced Material Applications Research
High-Performance Coatings and Paints
2-Methyloctyl acrylate (B77674) is a subject of ongoing research for its potential to enhance the properties of high-performance coatings and paints. Its molecular structure lends itself to applications requiring specific performance characteristics, from protective coatings to advanced surface treatments.
Development of UV-Curable and Thermosetting Coating Formulations
While research into UV-curable and thermosetting coatings is extensive, specific data on the performance of 2-Methyloctyl acrylate within these systems is not widely published in dedicated studies. However, the principles of formulation for these coatings provide a framework for understanding its potential role. UV-curable coatings rely on the rapid polymerization of monomers and oligomers upon exposure to ultraviolet light, a process initiated by photoinitiators. Acrylate monomers are fundamental to these formulations due to their high reactivity.
Thermosetting coatings, on the other hand, form a durable, cross-linked network upon heating. The incorporation of various acrylate monomers can influence the final properties of the cured film, such as hardness, flexibility, and chemical resistance.
Research on Hydrophobic and Oleophobic Surface Coatings
The development of coatings that repel water (hydrophobic) and oils (oleophobic) is a significant area of materials science. The chemical structure of the monomers used in a coating's formulation is a primary determinant of its surface energy and, consequently, its wetting characteristics. Long alkyl chains, such as the 2-methyloctyl group, can contribute to lowering the surface energy of a polymer film, which is a key factor in achieving hydrophobicity. Research in this area often involves the synthesis of polymers with tailored monomer compositions to control surface properties.
Studies on Anticorrosive and Self-Healing Coatings
The prevention of corrosion is a critical function of many high-performance coatings. This is often achieved by creating a barrier to corrosive agents or by incorporating corrosion inhibitors into the coating matrix. The binder, which forms the continuous film of the coating, plays a crucial role in this barrier function. The choice of monomers, such as various acrylates, influences the film's density, adhesion to the substrate, and permeability to water and ions.
Self-healing coatings represent an advanced class of materials that can autonomously repair damage. One approach to self-healing involves the microencapsulation of a healing agent within the coating. When a crack propagates through the coating, it ruptures the microcapsules, releasing the healing agent to fill the void and restore the coating's integrity. While a study has been conducted on the microencapsulation of 2-octylcyanoacrylate for self-healing bone cement, it is important to note that this is a different, though related, chemical compound. nih.gov
Role as a Binding Agent in Coating Compositions
A polymer derived from the polymerization of 2-octyl acrylate, a closely related isomer, has been identified as a suitable binding agent for coating compositions. specialchem.com Binders are essential components of paints and coatings, as they form the film that adheres to the substrate and holds the pigment. The properties of the binder dictate many of the coating's performance characteristics, including durability, flexibility, and resistance to environmental factors. The use of 2-octyl acrylate from renewable sources has been explored to create copolymers with specific properties for coating applications. specialchem.com The incorporation of other functional or crosslinking monomers can further enhance properties such as chemical resistance and mechanical strength. specialchem.com
Aqueous Polyurethane-Polyacrylate Dispersions
This compound has been identified as a suitable acrylic ester for use in the production of aqueous polyurethane-polyacrylate dispersions. researchgate.net These hybrid systems combine the desirable properties of both polyurethanes (such as toughness and flexibility) and polyacrylates (such as durability and chemical resistance). The dispersions are created through the radical polymerization of ethylenically unsaturated compounds, including a range of acrylates, in the presence of a polyurethane resin in an aqueous medium. researchgate.net
These dispersions can be formulated to have a solids content ranging from 20% to 70% by weight and can be produced without the use of solvents. researchgate.net The resulting aqueous polyurethane-polyacrylate dispersion is suitable for a variety of applications, including as a binder component in coating compositions. researchgate.net
Structural and Pressure-Sensitive Adhesives
The performance of adhesives is critically dependent on the selection of monomers that form the base polymer. While broad research exists on acrylic adhesives, specific data focusing on this compound is limited.
Structural adhesives are required to form strong, durable bonds capable of bearing significant loads. They often compete with traditional mechanical fastening methods. Thermosetting acrylic adhesives are a class of structural adhesives that cure rapidly at room temperature to form a crosslinked, durable bond. specialchem.com
Pressure-sensitive adhesives (PSAs), in contrast, are designed to be permanently tacky and adhere with light pressure. The balance of adhesive (stickiness) and cohesive (internal strength) properties is crucial for their performance. This balance is influenced by factors such as the glass transition temperature (Tg) and molecular weight of the base polymer. Soft monomers with low Tg values, such as 2-ethylhexyl acrylate and butyl acrylate, are commonly used to impart tack and flexibility. specialchem.com
Optimization of Adhesion Performance (Peel Strength, Tack, Shear Resistance)
The incorporation of long-chain alkyl acrylates, such as this compound and its isomer 2-octyl acrylate, plays a crucial role in optimizing the adhesion performance of pressure-sensitive adhesives (PSAs). The length and branching of the alkyl chain influence the polymer's glass transition temperature (Tg), which in turn affects the peel strength, tack, and shear resistance.
Recent developments have highlighted the use of bio-based 2-octyl acrylate as a sustainable alternative to petroleum-based monomers in adhesive formulations. basf.comadhesivesmag.comteckrez.com Adhesives formulated with 2-octyl acrylate have demonstrated improved shear resistance, a critical property for applications requiring long-term bonding under stress. basf.comadhesivesmag.comteckrez.com Research into emulsion-type acrylic PSAs using 2-octyl acrylate as the primary monomer has yielded promising results. One study reported a 180° peel strength of 6.6 N/25 mm and a holding power of 15,047 minutes, indicating a good balance of adhesive and cohesive properties. acs.org
The molecular structure of these long-chain acrylates contributes to a lower glass transition temperature, which is essential for achieving high tack and peel strength. However, balancing these properties with sufficient shear resistance is a key challenge in adhesive formulation. The branched structure of this compound can lead to controlled chain entanglement, contributing to a desirable viscoelastic profile for PSA applications.
| Property | Value | Reference |
| 180° Peel Strength | 6.6 N/25 mm | acs.org |
| Holding Power | 15,047 minutes | acs.org |
Tailoring Adhesives for Specific Substrates (e.g., Automotive, Construction)
The versatility of this compound and its isomers makes them suitable for formulating adhesives for a variety of substrates, including those found in the automotive and construction industries. In the automotive sector, adhesives are used for bonding various components, from interior trim to exterior parts, requiring good adhesion to plastics, metals, and composites. The use of 2-octyl acrylate in coating compositions has been shown to provide flexibility and good adhesion, which are beneficial for automotive paints and protective films. google.com
In the construction industry, adhesives and sealants must exhibit excellent weatherability and durability. adhesivesmag.com The incorporation of long-chain acrylates like 2-octyl acrylate can enhance the flexibility and water resistance of these materials, making them suitable for outdoor applications. google.com While specific formulations for construction adhesives using this compound are not widely published, its properties as a hydrophobic and flexible monomer suggest its potential in sealants, roofing adhesives, and bonding agents for various building materials.
The ability to copolymerize this compound with other monomers allows for the fine-tuning of adhesive properties to meet the specific demands of different substrates. For example, copolymerization with polar monomers can improve adhesion to high-energy surfaces like metals, while the inherent properties of the long alkyl chain promote adhesion to low-energy surfaces like plastics.
Investigation of Elastomer Integration for Enhanced Toughness
The toughness of materials can be significantly improved by integrating elastomeric domains within a rigid polymer matrix. While direct research on the integration of this compound-based elastomers for toughening is limited, the principles of elastomer toughening can be applied. The long, flexible alkyl chain of this compound is expected to impart a low glass transition temperature to polymers, a key characteristic of elastomers.
The toughening mechanism in elastomer-modified systems often involves the formation of a separate rubbery phase within the matrix. These rubbery particles can absorb and dissipate energy from an impact or crack propagation, thereby increasing the material's toughness. The effectiveness of this toughening depends on factors such as the particle size, morphology, and interfacial adhesion between the elastomeric phase and the matrix.
Given the elastomeric potential of polymers rich in this compound, it is conceivable that they could be used as a toughening agent in more brittle polymer systems. Further research is needed to explore the synthesis of this compound-containing copolymers and their application as impact modifiers.
Elastomers and Rubbers
Design of Flexible and Durable Acrylate Elastomers
Acrylate elastomers are known for their excellent heat and oil resistance. The incorporation of monomers with long alkyl side chains, such as this compound, is a strategy to design flexible and durable elastomers. The bulky, flexible side chain of this compound can increase the free volume within the polymer, leading to a lower glass transition temperature and enhanced flexibility, particularly at low temperatures.
A patent describing the use of a 2-octyl acrylate polymer as a binding agent in coatings highlights its ability to impart good mechanical properties, including flexibility and elongation. google.com These are desirable characteristics for elastomeric materials. The chemical stability of the acrylate backbone contributes to the durability and weatherability of the resulting elastomers, making them suitable for demanding applications. adhesivesmag.comteckrez.com
The synthesis of copolymers containing this compound allows for the tailoring of mechanical properties. By adjusting the comonomer ratios and crosslinking density, it is possible to control the hardness, tensile strength, and elongation of the final elastomeric material to meet specific performance requirements.
Research on 3D Printable Acrylate Rubbers and their Properties
The field of 3D printing has seen a growing demand for materials with rubber-like properties. Acrylate-based resins are commonly used in stereolithography (SLA) and digital light processing (DLP) 3D printing due to their rapid curing characteristics. The formulation of these resins with monomers that impart flexibility is key to creating 3D printed elastomers.
While there is no specific research detailing the use of this compound in 3D printable rubber formulations, the general principles of formulating flexible photopolymer resins apply. Monomers with long, flexible side chains are often incorporated to lower the crosslink density and increase the elasticity of the cured material. Bio-based acrylate resins have been successfully used in SLA 3D printing to create complex objects. nih.gov The properties of this compound, such as its potential for low viscosity and ability to polymerize via free-radical mechanisms, make it a candidate for inclusion in such resins.
Further investigation is required to determine the optimal concentration of this compound in a 3D printing resin to achieve the desired balance of flexibility, resolution, and mechanical strength in the final printed object.
Liquid Crystal Elastomers (LCEs) and Auxetic Behavior
Liquid Crystal Elastomers (LCEs) are a fascinating class of materials that combine the properties of liquid crystals and elastomers. They can exhibit unique behaviors, such as large, reversible shape changes in response to stimuli and auxetic properties (a negative Poisson's ratio). The synthesis of acrylate-based LCEs often involves the use of flexible monomers to achieve the desired elastomeric properties.
Research on auxetic LCEs has shown that acrylate-based networks can exhibit this unusual mechanical response. nih.gov These materials become thicker in the transverse direction when stretched. The formulation of these LCEs often includes flexible acrylate monomers, such as 2-ethylhexyl acrylate, to lower the glass transition temperature and provide the necessary flexibility for the liquid crystalline domains to reorient under strain. mdpi.com
Although this compound has not been specifically reported in the synthesis of LCEs, its structural similarity to other long-chain acrylates suggests it could serve a similar purpose. The incorporation of such flexible monomers is crucial for enabling the molecular rearrangements that lead to auxetic behavior. The long, branched alkyl chain of this compound could potentially influence the liquid crystalline phase behavior and the resulting mechanical properties of the LCE.
Specialty Polymer Systems
Development of Superabsorbent Copolymers and Hydrogels
There is currently no available research data detailing the use of this compound in the synthesis or enhancement of superabsorbent copolymers and hydrogels. The scientific literature on superabsorbent polymers primarily focuses on more common monomers such as acrylic acid, sodium acrylate, and acrylamide (B121943), which impart high hydrophilicity and water-absorption capacities to the polymer network. The long, branched alkyl chain of this compound would be expected to introduce significant hydrophobicity, a property generally counterproductive to the primary function of superabsorbent materials.
Further research would be necessary to determine if this compound could be incorporated in small quantities to modify properties like mechanical strength or to control the swelling kinetics of hydrogels, but such studies have not been identified.
Research into Smart Polymeric Materials (e.g., Thermally Responsive)
No specific studies have been found that investigate the use of this compound in the development of thermally responsive or other smart polymeric materials. Research in this area typically employs monomers that exhibit a distinct phase transition in response to external stimuli. For thermally responsive polymers, this often involves monomers that can form or break hydrogen bonds with water at a specific temperature, leading to a lower critical solution temperature (LCST). The hydrophobic nature of this compound might influence the transition temperature if copolymerized with a thermoresponsive monomer, but dedicated research on this topic is not apparent in the available literature.
Materials for Additive Manufacturing (e.g., 3D Printing)
There is no specific information available on the inclusion of this compound in formulations for additive manufacturing, including 3D printing resins. Materials used in stereolithography (SLA) or digital light processing (DLP) 3D printing are typically composed of a mixture of monomers and oligomers that can be rapidly photopolymerized. While various acrylates are used to tailor the mechanical properties, viscosity, and cure speed of these resins, the specific role and effects of this compound have not been documented. Its bulky side chain could potentially influence properties such as flexibility and impact resistance, but empirical data from dedicated studies is not available.
Theoretical and Computational Studies
Molecular Modeling and Simulation of 2-Methyloctyl Acrylate (B77674) and its Polymers
Molecular modeling and simulation are essential for investigating the properties of 2-methyloctyl acrylate at an atomic level. These methods can predict the behavior of the monomer and its resulting polymers, guiding experimental work and process optimization.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For acrylates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.net
Table 1: Representative DFT-Calculated Structural Parameters for an Acrylate Group (Analogous to this compound) Data based on findings for structurally similar acrylates.
| Parameter | Bond/Angle | s-cis Conformer | s-trans Conformer |
| Bond Length | C=O | 1.21 Å | 1.21 Å |
| C=C | 1.34 Å | 1.34 Å | |
| C-O (ester) | 1.36 Å | 1.35 Å | |
| O-C (alkyl) | 1.45 Å | 1.45 Å | |
| Bond Angle | C=C-C | 121.5° | 122.0° |
| C-C=O | 125.0° | 124.8° | |
| C-O-C | 116.0° | 116.5° |
DFT calculations are also highly effective in predicting vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the vibrational modes for the optimized geometries of the s-cis and s-trans conformers, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for interpreting experimental results, as it allows for the assignment of specific vibrational bands to particular molecular motions, such as stretching, bending, wagging, and twisting of functional groups. researchgate.net
For example, the characteristic C=O and C=C stretching vibrations in acrylates appear in distinct regions of the IR spectrum. Computational studies on 2-ethylhexyl acrylate have demonstrated that the calculated frequencies for these modes, after applying appropriate scaling factors to account for theoretical approximations, align well with the experimentally observed bands. researchgate.net This allows researchers to confirm the presence of different conformers in a liquid sample by identifying bands that are unique to one conformation. researchgate.net
Table 2: Comparison of Experimental and DFT-Predicted Vibrational Frequencies for Key Acrylate Modes Based on data for 2-ethylhexyl acrylate, a structural analog. researchgate.net
| Vibrational Mode | Functional Group | Experimental IR (cm⁻¹) | Predicted (Scaled) (cm⁻¹) |
| Stretching | C=O | 1726 | 1725 |
| Stretching | C=C | 1638 | 1637 |
| In-plane bending | =CH₂ | 1406 | 1405 |
| Stretching | C-O | 1180 | 1178 |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com
For this compound, FMO analysis performed via DFT calculations can provide insights into its polymerization reactivity. The energy of the HOMO, LUMO, and the HOMO-LUMO energy gap (ΔE) are critical parameters. A smaller energy gap generally indicates higher chemical reactivity. researchgate.net In the context of free-radical polymerization, these orbitals are involved in the reactions with initiator radicals and the propagating polymer chain. The distribution of the HOMO and LUMO across the acrylate molecule, particularly over the C=C double bond, is crucial for understanding its susceptibility to radical attack. mdpi.com
Table 3: Illustrative Frontier Molecular Orbital Energy Values for a Generic Acrylate Monomer
| Parameter | Description | Typical Energy Range (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -10 to -11 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | 9 to 10 |
Kinetic Modeling of Polymerization Processes
Kinetic modeling is a powerful tool for simulating and predicting the outcome of polymerization reactions. It allows for the optimization of reactor conditions and polymer properties without extensive experimentation.
Software packages like PREDICI® are widely used for the detailed modeling of polymerization kinetics. semanticscholar.org These programs solve the complex sets of differential equations that describe the concentrations of all species involved in a polymerization, including monomers, initiators, radicals of varying chain lengths, and dead polymer chains. mdpi.com
For the free-radical polymerization of this compound, a kinetic model implemented in PREDICI® would include elementary reaction steps such as:
Initiation: Decomposition of the initiator and reaction with the monomer.
Propagation: Addition of monomer units to the growing polymer radical.
Termination: Combination or disproportionation of two polymer radicals.
Chain Transfer: Transfer of the radical activity to a monomer, solvent, or chain transfer agent. mdpi.com
The software uses known or estimated kinetic rate coefficients for each of these reactions. mdpi.com It can also incorporate more complex phenomena, such as diffusion-controlled effects (the gel effect) that become significant at higher monomer conversions, and polymer-specific side reactions like backbiting, which is common for acrylates like n-butyl acrylate. mdpi.commdpi.com
A primary output of kinetic modeling is the prediction of key polymerization characteristics over time. mdpi.com By simulating the reaction under specific conditions (e.g., temperature, initiator concentration), the model can accurately predict:
Monomer Conversion vs. Time: This tracks the consumption of the this compound monomer, providing a profile of the reaction rate. utwente.nl
These predictions are frequently validated against experimental data. mdpi.com Such models are crucial for understanding how changes in reaction formulation or process conditions will impact the final polymer properties, enabling the targeted synthesis of materials with desired characteristics. mdpi.com
Table 4: Typical Outputs from a PREDICI® Kinetic Simulation of Acrylate Polymerization
| Time (min) | Monomer Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (Mw/Mn) |
| 10 | 8 | 45,000 | 95,000 | 2.11 |
| 20 | 18 | 52,000 | 115,000 | 2.21 |
| 30 | 35 | 65,000 | 150,000 | 2.31 |
| 40 | 60 | 80,000 | 200,000 | 2.50 |
| 50 | 82 | 90,000 | 245,000 | 2.72 |
| 60 | 95 | 98,000 | 270,000 | 2.76 |
Incorporation of Diffusion-Controlled Effects and Side Reactions (e.g., Backbiting)
In the free-radical polymerization of acrylates, including this compound, the ideal kinetic models of initiation, propagation, and termination are often insufficient to describe the reaction behavior accurately, especially at high temperatures or high monomer conversions. Computational models must incorporate significant side reactions and diffusion-controlled effects to predict the polymer microstructure and reaction kinetics realistically.
Side Reactions: Intramolecular chain transfer, commonly known as backbiting , is a crucial side reaction in acrylate polymerization. nih.govrsc.org This process involves the abstraction of a hydrogen atom from the polymer backbone by the radical at the end of the growing chain. The 1,5-hydrogen shift is particularly favored due to the formation of a stable six-membered ring transition state, which results in the formation of a tertiary mid-chain radical (MCR). nih.govrsc.org This MCR is more stable and less reactive than the secondary chain-end radical.
Another significant side reaction, especially at elevated temperatures, is β-scission . This reaction involves the cleavage of a carbon-carbon bond at the β-position relative to the MCR, leading to the formation of a macromonomer with a terminal double bond and a new, smaller chain-end radical. rsc.orgacs.org These side reactions introduce short-chain branches (from backbiting followed by propagation from the MCR) and unsaturated chain ends (from β-scission) into the polymer architecture, significantly impacting the final material properties.
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model these reactions. westlake.edu.cnscite.ai These studies calculate the energy barriers and reaction rate constants for various backbiting mechanisms (e.g., 1:3, 1:5, 1:7) and subsequent β-scission pathways. For instance, DFT calculations on methyl acrylate have shown that the 1:5 backbiting mechanism is energetically more favorable than others. westlake.edu.cnscite.ai Similar mechanisms are expected for this compound, with the bulky side group potentially influencing the conformational freedom of the backbone and thus the probability of forming the necessary transition state.
Diffusion-Controlled Effects: As polymerization proceeds, the viscosity of the reaction medium increases dramatically. This leads to diffusion-controlled phenomena where the reaction rates are limited by the mobility of the reacting species rather than their intrinsic chemical reactivity. researchgate.net
Gel Effect (Trommsdorff–Norrish effect): At intermediate conversions, the diffusion of large polymer radicals becomes severely restricted, decreasing the rate of bimolecular termination. The smaller monomer molecules can still diffuse relatively easily, leading to a sharp auto-acceleration in the polymerization rate. researchgate.net
Glass Effect: At very high conversions, the system may approach its glass transition temperature (Tg). The diffusion of monomer molecules also becomes restricted, causing a significant drop in the propagation rate and eventually halting the polymerization before complete conversion is achieved. researchgate.net
Cage Effect: This affects the efficiency of initiator decomposition, where the primary radicals may become trapped in a "cage" of surrounding molecules and recombine before they can initiate a polymer chain. researchgate.net
Kinetic modeling software, such as PREDICI®, is used to simulate these processes by incorporating models that describe how the rate coefficients of termination and propagation change with monomer conversion, polymer concentration, and temperature. mdpi.com These models are crucial for accurately predicting molecular weight distributions, conversion profiles, and polymer microstructures in the bulk or solution polymerization of acrylates like this compound.
| Reaction / Effect | Description | Impact on Polymer Structure / Kinetics | Computational Modeling Approach |
| Backbiting (1,5-H shift) | Intramolecular chain transfer via a six-membered ring transition state. | Creates a stable mid-chain tertiary radical, leading to short-chain branching. | Density Functional Theory (DFT) to calculate activation energies and rate constants. westlake.edu.cn |
| β-Scission | Cleavage of the polymer backbone at the mid-chain radical site. | Produces macromonomers (chains with a terminal double bond) and lowers the average molecular weight. | Quantum chemical calculations to determine reaction pathways and rates. rsc.org |
| Gel Effect | Reduced termination rate due to restricted polymer radical diffusion at high viscosity. | Auto-acceleration of polymerization rate; significant increase in molecular weight. | Free-volume theory models incorporated into kinetic simulation software (e.g., PREDICI®). proquest.commdpi.com |
| Glass Effect | Reduced propagation rate as monomer diffusion becomes limited near the glass transition temperature. | Incomplete monomer conversion; reaction vitrifies. | Models linking monomer diffusivity to free volume and proximity to Tg. researchgate.net |
Structure-Property Relationship Predictions
Quantitative Structure-Property Relationship (QSPR) models and other computational techniques are invaluable for predicting the physical properties of polymers based on their chemical structure. This allows for the in silico design of new polymers, such as those containing this compound, with desired characteristics, reducing the need for extensive empirical synthesis and testing. nih.gov
The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For copolymers, the Tg depends on the composition and the nature of the constituent monomers. Several models are used to predict the Tg of copolymers.
Empirical models like the Fox equation (1/Tg = w₁/Tg₁ + w₂/Tg₂) and the Gordon-Taylor equation are widely used for random copolymers. unt.eduresearchgate.net These models relate the copolymer's Tg to the weight fractions (w) and the Tg values of the corresponding homopolymers.
More advanced methods involve QSPR models that use molecular descriptors calculated from the monomer's structure to predict Tg. nih.govresearchgate.netmelagraki.com These descriptors can include quantum chemical parameters, topological indices, or parameters derived from molecular mechanics calculations. For acrylates and methacrylates, QSPR models have been developed that correlate Tg with descriptors related to intramolecular van der Waals energy, molecular volume, and the molecular weight of the repeat unit. acs.org Recursive Neural Networks (RNN) have also been successfully applied, which can take molecular structures as direct input without the need for predefined descriptors, yielding accurate predictions for complex (meth)acrylic copolymers. nih.gov
For a hypothetical copolymer of methyl acrylate (MA) and this compound, these models could be used to predict the Tg for any given composition. The Tg of poly(methyl acrylate) is approximately 10 °C. The long, flexible 2-methyloctyl side chain in poly(this compound) would significantly increase chain mobility and lower the Tg of its homopolymer, likely to well below 0 °C. A QSPR model would predict that the copolymer's Tg would vary smoothly between these two values as a function of composition.
| Copolymer System | Composition (Mole Fraction) | Experimental Tg (K) | Predicted Tg (K) - Model Type |
| Poly(styrene-co-butyl acrylate) | 0.25 (Styrene) | 269 | 272 (QSPR-DFT) researchgate.net |
| Poly(styrene-co-butyl acrylate) | 0.75 (Styrene) | 331 | 335 (QSPR-DFT) researchgate.net |
| Poly(methyl methacrylate-co-butyl acrylate) | 0.50 (MMA) | 291 | 293 (Johnston Eq.) |
| Poly(methyl acrylate-co-ethyl acrylate) | 0.50 (MA) | 268 | 268 (DiMarzio-Gibbs based Eq.) |
Note: This table presents illustrative data for analogous acrylate copolymers to demonstrate the predictive power of theoretical models. Data is compiled from various sources for demonstrative purposes.
The solubility of a polymer is a complex phenomenon governed by thermodynamics (enthalpy and entropy of mixing) and influenced by the kinetic processes of solvent diffusion and polymer chain relaxation. Molecular dynamics (MD) simulations are a powerful tool for investigating these relationships at the atomic level. whiterose.ac.ukmdpi.com
MD simulations model the interactions between polymer chains and solvent molecules over time, providing insights into:
Polymer Conformation: In a good solvent, polymer chains adopt an extended, random coil conformation to maximize contact with the solvent. In a poor solvent, chains collapse into a compact globule to favor polymer-polymer interactions. whiterose.ac.uk The bulky, flexible side chain of this compound would influence this conformation and its interaction with various solvents.
Solvation Shells: Simulations can characterize the structure and dynamics of solvent molecules in the immediate vicinity of the polymer chain, revealing specific interactions like hydrogen bonding.
Chain Dynamics and Relaxation: The rate at which a polymer chain can change its conformation (its relaxation time) is crucial for the dissolution process. Entangled or glassy polymers dissolve slowly because chain disentanglement and swelling are rate-limiting steps. MD simulations can probe these relaxation dynamics. researchgate.net
For a polymer like poly(this compound), MD simulations could be used to calculate its solubility parameter and predict its miscibility with different solvents. By simulating the polymer in aqueous and organic environments, one could understand how the flexible, hydrophobic side chains influence its solubility. For instance, simulations of poly(acrylic acid) have shown how chain conformation and solubility are highly dependent on the degree of ionization and the ionic strength of the surrounding aqueous solution. acs.orgacs.org Similar studies on poly(this compound) in various organic solvents would reveal how chain flexibility and polymer-solvent interactions govern its dissolution.
Computational modeling is essential for predicting the mechanical properties of polymeric materials, including those made from this compound, and for understanding how processing can lead to anisotropic (directionally dependent) behavior. A multi-scale modeling approach is often employed.
Atomistic and Molecular Dynamics (MD) Simulations: At the nanoscale, MD simulations can predict fundamental mechanical properties like the elastic modulus, bulk modulus, and shear modulus. koreascience.kr By simulating the deformation of a representative volume of the polymer, a stress-strain curve can be generated from which these properties are derived. For crosslinked networks, MD can probe the effect of crosslink density on stiffness and toughness. researchgate.net
Micromechanics and Finite Element Analysis (FEA): At larger scales, continuum mechanics models like FEA are used to predict the behavior of the bulk material or composite. researchgate.net These models take the properties derived from MD simulations as inputs. FEA is particularly useful for predicting the response of complex geometries and for understanding how the orientation of polymer chains or fillers (in a composite) leads to mechanical anisotropy. For example, if a polymer is processed by extrusion or injection molding, the polymer chains may become aligned in the flow direction, resulting in a material that is stronger and stiffer in that direction. FEA can model this effect explicitly. mdpi.com
For an advanced material based on this compound, such as a crosslinked elastomer or a component in a composite, computational models could predict its performance under various loading conditions. For instance, MD simulations could reveal how the flexibility of the 2-methyloctyl side chain contributes to the elastomeric properties of a crosslinked network. FEA could then be used to design a component made from this material, optimizing its shape to handle mechanical stresses and predicting potential failure points.
| Computational Method | Scale | Predicted Mechanical Properties | Application |
| Molecular Dynamics (MD) | Nanoscale (Å to nm) | Elastic modulus, Poisson's ratio, stress-strain behavior, glass transition temperature, yield strength. | Determining intrinsic properties of the polymer matrix; studying the effect of crosslinking. koreascience.krresearchgate.net |
| Micromechanics Models | Microscale (μm) | Effective modulus of composites, effect of filler shape and orientation. | Bridging the gap between nanoscale properties and bulk behavior. researchgate.net |
| Finite Element Analysis (FEA) | Macroscale (mm to m) | Stress/strain distribution in a component, deformation, fracture mechanics, prediction of anisotropy. | Simulating the performance of a finished part under real-world conditions; optimizing material processing. mdpi.comresearchgate.net |
Advanced Analytical Methodologies in 2 Methyloctyl Acrylate Research
Chromatographic Techniques for Monomer and Polymer Analysis
Chromatography is a cornerstone for the separation and analysis of acrylate (B77674) monomers and polymers. High-Performance Liquid Chromatography (HPLC) is often the method of choice for analyzing the monomer and non-volatile components, while Gas Chromatography (GC) is typically employed for volatile impurities and residual monomer analysis.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a robust technique for the analysis of acrylate monomers, offering high sensitivity and resolution. perkinelmer.com Its application is critical for manufacturers to monitor and control the residual monomer content in acrylic polymers, as these unreacted monomers can affect the final properties of the material. waters.com A well-developed HPLC method can provide fast and precise quantification of monomers like 2-Methyloctyl acrylate. tandfonline.com
The development of a successful HPLC method hinges on the careful optimization of several key parameters to achieve the desired separation and peak resolution.
Column: The choice of the stationary phase is critical. For acrylate monomers, which are relatively non-polar, reversed-phase columns are standard. C18 columns (e.g., Sunfire C18, Zorbax Eclipse XDB-C18) are widely used due to their hydrophobic nature, which provides good retention for these compounds. waters.comamericanlaboratory.com Other columns like the ZORBAX SB-AQ are also effective for separating various acrylate compounds. e3s-conferences.org
Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724), is common for separating a range of acrylate monomers with different polarities. waters.come3s-conferences.org The gradient starts with a higher water concentration to retain polar compounds and gradually increases the acetonitrile concentration to elute more non-polar compounds like this compound. waters.com For some applications, an isocratic mobile phase—where the solvent composition remains constant—can be sufficient. americanlaboratory.com The pH of the mobile phase is another crucial factor, especially for ionic polymers, as it can influence interactions with the stationary phase. shodex.com
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of the separation. Increasing the temperature generally leads to lower backpressure, allowing for higher flow rates and faster analysis times. chromatographytoday.comthermofisher.com It can also alter chromatographic selectivity, which can be leveraged during method development to improve the separation of co-eluting peaks. chromatographytoday.comthermofisher.com For acrylate analysis, temperatures are often maintained around 40-45 °C to ensure reproducibility. americanlaboratory.come3s-conferences.org
Flow Rate: The flow rate of the mobile phase influences analysis time, resolution, and backpressure. A typical flow rate for analytical separations of acrylates on a standard 4.6 mm ID column is 1.0 mL/min. americanlaboratory.come3s-conferences.org Higher temperatures can enable the use of higher flow rates without a significant loss in separation efficiency. chromatographytoday.com
Table 1: Example HPLC Conditions for Acrylate Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | ZORBAX SB-AQ (250 mm × 4.6 mm, 5 µm) e3s-conferences.org | Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) americanlaboratory.com |
| Mobile Phase | Gradient: Water (A) and Acetonitrile (B) e3s-conferences.org | Isocratic: Acetonitrile/Water (65:35, v/v) americanlaboratory.com |
| Flow Rate | 1.0 mL/min e3s-conferences.org | 1.0 mL/min americanlaboratory.com |
| Temperature | 40 °C e3s-conferences.org | 45 °C americanlaboratory.com |
| Detection | Diode Array Detector (DAD) at 210 nm e3s-conferences.org | Mass Spectrometry (MS) americanlaboratory.com |
The detection of acrylate monomers is most commonly achieved using Ultraviolet (UV) detectors, as the acrylate functional group has a UV absorbance maximum around 210 nm. e3s-conferences.orgresearchgate.net
UV Detectors: These detectors measure the absorbance of light at a specific wavelength. They are robust, simple to operate, and provide adequate response for a wide variety of analytes, making them a popular choice for routine analysis. chromatographyonline.com
Diode Array Detectors (DAD): Also known as Photodiode Array (PDA) detectors, DADs offer a significant advantage over standard UV detectors. hitachi-hightech.comshimadzu.com Instead of measuring at a single wavelength, a DAD scans a range of wavelengths simultaneously, providing a complete UV-Vis spectrum for each point in the chromatogram. hitachi-hightech.com This capability is invaluable during method development and for analyzing unknown compounds, as the spectral data can be used to confirm the identity of a peak and assess its purity by checking for co-eluting impurities. chromatographyonline.comshimadzu.com
HPLC methods are used for both the identification (qualitative) and measurement (quantitative) of acrylates.
Qualitative Analysis: The primary method for identifying a compound is by its retention time—the time it takes for the analyte to pass through the column. e3s-conferences.org This is confirmed by comparing the retention time of a peak in the sample to that of a known standard. The use of a DAD provides an additional layer of confirmation by allowing the comparison of the UV spectrum of the unknown peak with that of a standard. shimadzu.com
Quantitative Analysis: The amount of an acrylate in a sample is determined by measuring the area of its chromatographic peak and comparing it to a calibration curve generated from standards of known concentrations (the external standard method). e3s-conferences.org HPLC methods for acrylates demonstrate good linearity over a range of concentrations, with correlation coefficients (R²) typically higher than 0.999. e3s-conferences.orge3s-conferences.org These methods are highly sensitive, with Limits of Detection (LODs) and Limits of Quantification (LOQs) often in the low mg/L or parts-per-million (ppm) range. americanlaboratory.come3s-conferences.orge3s-conferences.org
Table 2: Performance Characteristics of HPLC Methods for Acrylate Analysis
| Parameter | Reported Value Range | Reference(s) |
|---|---|---|
| Linearity (R²) | > 0.999 | e3s-conferences.orge3s-conferences.org |
| Limit of Detection (LOD) | 0.03 - 0.08 mg/kg | e3s-conferences.org |
| Recovery Rate | 85.4% - 110.7% | e3s-conferences.org |
| Relative Standard Deviation (RSD) | 1.6% - 5.2% | e3s-conferences.org |
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
While HPLC is preferred for many acrylate analyses, Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds, such as residual monomers, solvents, and decomposition byproducts in a polymer matrix. nih.govnih.gov Direct injection of acrylates can be challenging due to their potential for polymerization at high temperatures in the GC inlet. e3s-conferences.org However, specialized techniques can overcome this.
Headspace GC-MS is a common method where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile components is injected into the GC system. nih.gov This avoids injecting the non-volatile polymer matrix, protecting the instrument and simplifying the chromatogram. nih.gov
Another advanced technique is Pyrolysis-GC/MS, which is used for the structural characterization of the polymer itself. In this method, the polymer is rapidly heated to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic fragments that can be separated by GC and identified by MS. acs.orgnih.gov This allows researchers to deduce the composition and structure of the original polymer. nih.gov
Table 3: Example GC-MS Conditions for Residual Acrylate Monomer Analysis
| Parameter | Example Condition | Reference(s) |
|---|---|---|
| Technique | Headspace GC/MS | nih.gov |
| Sample Preparation | Sample dissolved in N,N-dimethylacetamide, incubated at 90°C for 1 hr | nih.gov |
| Column | DB-WAX | nih.gov |
| Oven Program | Temperature programmed to separate various monomers | nih.govbrjac.com.br |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govbrjac.com.br |
Spectroscopic Characterization of Polymers and Copolymers
Spectroscopic methods are indispensable for characterizing the chemical structure and properties of polymers derived from this compound. These techniques provide information on functional groups, molecular structure, and thermal properties.
Fourier Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and non-destructive technique used to identify the functional groups present in a polymer. The presence of characteristic absorption bands, such as the C=O stretch of the ester group and the C-O stretches, can confirm the successful polymerization of the acrylate monomer into a polyacrylate structure. It is also used to characterize the interactions within polymer composites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is one of the most powerful tools for detailed structural elucidation of polymers. It can provide precise information about the monomer structure, confirm the polymer's identity, determine the tacticity of the polymer chain, and quantify the composition of copolymers. mdpi.com Quantitative ¹H NMR can also be used to measure the conversion of monomer to polymer during a reaction. nih.gov
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are used to characterize the thermal stability of the polymer. TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg), a key characteristic of amorphous polymers like poly(this compound). These methods have shown that incorporating nanoparticles into a polyacrylate matrix can enhance its thermal stability. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For acrylate monomers and polymers, it can be used to determine spectroscopic properties and study interactions, especially when chromophoric groups are present or when the polymer is part of a complex system, such as with dyes. mdpi.comresearchgate.net
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ethyl acrylate |
| Formic acid |
| Isobutyl methacrylate (B99206) |
| Methyl acrylate |
| Methyl methacrylate |
| N,N-dimethylacetamide |
| Sodium polyacrylate |
| Tetrahydrofuran (B95107) (THF) |
Fourier Transform Infrared Spectroscopy (FT-IR) for Structural Elucidation
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its corresponding polymer, poly(this compound). This method is highly effective for identifying the key functional groups present in the molecule, confirming its chemical identity and monitoring polymerization reactions. nih.gov
In the FT-IR spectrum of the this compound monomer, characteristic absorption bands confirm the presence of both the acrylate group and the alkyl chain. The most prominent peaks are associated with the ester functional group. spectroscopyonline.com A strong, sharp peak typically appears around 1720-1740 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.comresearchgate.net The carbon-carbon double bond (C=C) of the acrylate group shows a characteristic stretching vibration around 1637 cm⁻¹. gammadata.se Additionally, C-O stretching vibrations are observed in the 1150-1300 cm⁻¹ region. The aliphatic 2-methyloctyl chain is identified by C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1380-1465 cm⁻¹. researchgate.net
Upon polymerization, the peak corresponding to the C=C double bond at ~1637 cm⁻¹ diminishes or disappears, indicating the consumption of the monomer. gammadata.seresearchgate.net The resulting spectrum of poly(this compound) is dominated by the strong ester carbonyl peak and the aliphatic C-H stretching and bending vibrations.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| C=O (Ester) | Stretch | 1720-1740 | Strong, Sharp |
| C=C (Alkene) | Stretch | ~1637 | Medium (present in monomer) |
| C-O (Ester) | Stretch | 1150-1300 | Strong |
| C-H (Alkyl) | Stretch | 2850-2960 | Strong |
| C-H (Alkyl) | Bend | 1380-1465 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Composition and Microstructure
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is an indispensable tool for detailed compositional and microstructural analysis of this compound and its polymer. iupac.org
¹H NMR provides a quantitative map of the different types of protons in the molecule. For the this compound monomer, distinct signals can be assigned to the vinyl protons of the acrylate group (typically in the 5.8-6.4 ppm range), the protons on the carbon adjacent to the ester oxygen (a multiplet for the -OCH₂- group), and the various protons of the 2-methyloctyl chain, including the terminal methyl groups and the methylene (B1212753) groups.
¹³C NMR complements the proton data by providing information on the carbon skeleton. Key resonances include the carbonyl carbon of the ester group (around 166 ppm), the carbons of the C=C double bond (in the 128-131 ppm range for the monomer), the carbon attached to the oxygen (-OCH₂-), and the distinct signals for each carbon in the branched octyl chain. mdpi.com
For poly(this compound), NMR is crucial for confirming the polymer structure and analyzing its microstructure, specifically its tacticity (the stereochemical arrangement of the chiral centers along the polymer backbone). The signals for the polymer backbone protons and carbons in both ¹H and ¹³C NMR spectra often show splitting that corresponds to different stereochemical arrangements (isotactic, syndiotactic, and atactic). 14.139.213 Two-dimensional NMR techniques like HMQC and HMBC can be employed for more complex structural assignments. iupac.orgresearchgate.net
| Atom | Technique | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Vinyl Protons (CH₂=CH-) | ¹H NMR | 5.8 - 6.4 | Three distinct signals for the three protons |
| Ester Methylene (-OCH₂-) | ¹H NMR | ~4.1 | Signal for the methylene group of the alcohol moiety |
| Alkyl Protons (-CH₃, -CH₂-, -CH-) | ¹H NMR | 0.8 - 1.7 | Complex overlapping signals from the octyl group |
| Carbonyl Carbon (-C=O) | ¹³C NMR | ~166 | Ester carbonyl |
| Vinyl Carbons (CH₂=CH-) | ¹³C NMR | 128 - 131 | Two signals for the two carbons |
| Ester Methylene Carbon (-OCH₂-) | ¹³C NMR | ~65 | Signal for the methylene carbon of the alcohol moiety |
| Alkyl Carbons (-CH₃, -CH₂-, -CH-) | ¹³C NMR | 10 - 40 | Multiple signals from the octyl group |
Thermal Analysis Techniques
Thermal analysis techniques are critical for evaluating the performance of poly(this compound) in applications where it may be exposed to varying temperatures.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. marquette.edu For poly(this compound), TGA is used to determine its thermal stability and decomposition profile. The resulting TGA curve shows the temperature at which degradation begins (onset temperature) and the temperature ranges over which different decomposition steps occur. Polyacrylates typically degrade at elevated temperatures, and the stability can be influenced by factors such as molecular weight. researchgate.net The degradation mechanism for polyacrylates in an inert atmosphere often involves chain scission and rearrangements. nih.gov For similar long-chain poly(alkyl methacrylates), significant degradation is observed at temperatures between 200°C and 400°C. researchgate.netpolychemistry.com
| Parameter | Temperature (°C) |
|---|---|
| Onset of Decomposition (Tonset) | ~250 - 300 |
| Temperature of Maximum Decomposition Rate | ~350 - 400 |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. hu-berlin.de It is primarily used to determine the thermal transitions of a polymer. For an amorphous polymer like poly(this compound), the most important transition detected by DSC is the glass transition temperature (Tg). The Tg is the temperature at which the polymer changes from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This property is crucial for determining the material's operating temperature range. The long, flexible 2-methyloctyl side chain acts as an internal plasticizer, resulting in a low Tg. For comparison, poly(butyl acrylate) has a Tg of -54°C, and as the alkyl chain length increases, the Tg generally decreases further before increasing again for very long chains due to side-chain crystallization. sigmaaldrich.com
| Polymer | Tg (°C) |
|---|---|
| Poly(ethyl acrylate) | -24 |
| Poly(butyl acrylate) | -54 |
| Poly(dodecyl acrylate) | -3 |
Coupled TGA/FTIR for Evolved Gas Analysis
To gain a deeper understanding of the decomposition mechanism, TGA is often coupled with FT-IR spectroscopy (TGA-FTIR). tainstruments.com In this hyphenated technique, the gases evolved from the sample during the TGA heating process are continuously transferred to an FT-IR gas cell for analysis. s4science.atmt.com This allows for the identification of the chemical nature of the decomposition products in real-time. s4science.at
When poly(this compound) is thermally degraded, the evolved gas analysis by FTIR can identify products resulting from the breakdown of the polymer. Common degradation products for polyacrylates can include carbon dioxide (from decarboxylation), alcohols (from side-chain cleavage), and the original monomer, which can form via depolymerization. nih.govpolychemistry.com Identifying these products provides valuable insight into the specific chemical reactions that occur during thermal decomposition. theanalyticalscientist.comnih.gov
Molecular Weight Determination
The molecular weight and molecular weight distribution of poly(this compound) are fundamental properties that significantly influence its mechanical and physical characteristics, such as viscosity, tensile strength, and thermal properties. The most common technique for determining these properties is Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC).
GPC separates polymer molecules based on their hydrodynamic volume (size) in solution. postnova.com A solution of the polymer is passed through a column packed with a porous gel. Smaller molecules can enter the pores and have a longer path, thus eluting later, while larger molecules are excluded from the pores and elute more quickly. postnova.com By using a series of detectors, such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). postnova.com The PDI provides a measure of the breadth of the molecular weight distribution.
| Parameter | Description | Example Value |
|---|---|---|
| Mn (g/mol) | Number-Average Molecular Weight | 32,290 |
| Mw (g/mol) | Weight-Average Molecular Weight | 37,780 |
| PDI (Mw/Mn) | Polydispersity Index | 1.17 |
Note: Example data is for a poly(butyl acrylate) macroinitiator and serves as a representative illustration. cmu.edu
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a powerful technique for determining the molecular weight distribution of polymers. The principle of GPC is based on the separation of polymer molecules according to their hydrodynamic volume in solution. As a polymer solution passes through a column packed with porous gel, larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time.
In the analysis of polymers containing this compound, GPC is employed to determine key molecular weight parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. A lower PDI value indicates a narrower molecular weight distribution, which is often desirable for achieving specific material properties.
Table 1: Illustrative GPC Data for a Hypothetical Poly(this compound) Sample
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) ( g/mol ) | 50,000 |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 75,000 |
| Polydispersity Index (PDI) | 1.5 |
Note: The data in this table is hypothetical and serves as an example of typical results obtained from GPC analysis.
Inherent Viscosity Measurements
Inherent viscosity is a measure of the contribution of a polymer to the viscosity of a solution at a specific concentration. It is a valuable parameter for characterizing the molecular size of a polymer in solution and can be related to its molecular weight through the Mark-Houwink-Sakurada equation. The inherent viscosity (ηinh) is calculated using the following formula:
ηinh = [ln(ηr)] / c
where ηr is the relative viscosity (the ratio of the solution viscosity to the solvent viscosity) and c is the concentration of the polymer solution.
The measurement of inherent viscosity for polymers of this compound would involve dissolving a precisely weighed amount of the polymer in a suitable solvent at a known concentration. The flow times of both the pure solvent and the polymer solution are then measured at a constant temperature using a capillary viscometer, such as an Ubbelohde viscometer.
As with GPC data, specific research findings on the inherent viscosity of this compound polymers are scarce in the available scientific literature. However, the experimental approach would be consistent with that used for other polyacrylates. The choice of solvent and temperature is critical and would need to be determined based on the solubility of the specific polymer being analyzed.
Table 2: Representative Inherent Viscosity Data for a Hypothetical Poly(this compound) Solution
| Parameter | Value |
|---|---|
| Polymer Concentration (g/dL) | 0.5 |
| Solvent | Tetrahydrofuran (THF) |
| Temperature (°C) | 25 |
| Solvent Flow Time (s) | 120.0 |
| Solution Flow Time (s) | 180.0 |
| Relative Viscosity (ηr) | 1.5 |
Note: The data in this table is for illustrative purposes to demonstrate the calculation of inherent viscosity.
Emerging Research Directions and Future Perspectives
Bio-Inspired and Biomimetic Materials from 2-Methyloctyl Acrylate (B77674)
The development of materials that mimic the structures and functions of biological systems is a rapidly growing field. While direct research into bio-inspired materials specifically derived from 2-Methyloctyl acrylate is still in its nascent stages, the broader field of acrylate polymers provides a fertile ground for future exploration.
Current research in biomimetic polymers often focuses on monomers that can replicate specific biological interactions, such as the use of 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) to mimic the cell membrane's outer surface, thereby creating highly biocompatible and blood-compatible materials. researchgate.netnih.govnih.gov These zwitterionic polymers demonstrate how specific chemical moieties can lead to advanced functionalities like preventing protein adsorption and cell adhesion. nih.gov
Future research could explore the incorporation of this compound as a hydrophobic, flexible component in copolymers with bio-inspired monomers. Its branched octyl chain could be utilized to tailor the physical properties, such as the glass transition temperature (Tg) and mechanical flexibility, of biomimetic materials. For instance, in developing bio-inspired adhesives, which currently utilize components like silk fibroin and polydopamine to mimic the adhesion mechanisms of mussels, this compound could be integrated to control the viscoelastic properties of the adhesive matrix, potentially enhancing its performance in wet environments. researchgate.net The principles of self-shaping materials, where the microstructure is programmed to respond to external stimuli, also offer a potential avenue for polymers of this compound, leveraging its physical properties within complex, bio-inspired architectures. akjournals.com
Advanced Functionalization and Derivatization Strategies
To expand the applications of poly(this compound), researchers are investigating strategies to introduce new functional groups and create more complex polymer architectures. These modifications aim to impart properties such as improved chemical resistance, specific reactivity for crosslinking, or enhanced adhesion.
One promising approach is the copolymerization of this compound with functional monomers. This strategy allows for the direct incorporation of desired functionalities into the polymer backbone. For its close isomer, 2-octyl acrylate, patents have described the addition of crosslinking monomers like diacetone acrylamide (B121943) (in combination with adipic acid bishydrazide) and hydroxylated monomers to improve mechanical properties and resistance to water and household chemicals. google.comgoogle.com Such approaches are directly applicable to this compound.
Another advanced strategy involves post-polymerization modification, where the ester group of the acrylate is chemically altered after the polymer has been formed. For example, research on poly(methyl acrylate) has demonstrated that the pendent ester groups can be quantitatively converted to other functional esters via an alkoxide-catalyzed transesterification reaction. researchgate.net This technique could be adapted for poly(this compound) to introduce a wide variety of functional groups, creating a versatile platform for material design. Furthermore, methods for introducing protected amino groups into acrylate polymers, which can later be deprotected under mild conditions, open up possibilities for creating polymers with reactive sites for bioconjugation or further chemical modification. beilstein-journals.orgnih.gov
| Strategy | Description | Potential Outcome for Poly(this compound) |
| Functional Comonomers | Copolymerizing with monomers containing specific functional groups (e.g., hydroxyl, carboxyl, amine). | Introduction of crosslinking sites, improved adhesion, altered surface properties. |
| Post-Polymerization Modification | Chemical transformation of the 2-methyloctyl ester group on the polymer backbone. | Creation of a versatile polymer backbone that can be tailored for specific applications. |
| Controlled Radical Polymerization | Techniques like ATRP to create well-defined polymer architectures (e.g., block copolymers, star polymers). | Precise control over molecular weight and structure, leading to advanced material properties. |
Sustainable Polymerization and Processing Technologies
The chemical industry is increasingly focusing on sustainability, moving towards renewable feedstocks and greener manufacturing processes. This compound is well-positioned to be a part of this transition, particularly due to the sustainable sourcing of its precursor, 2-octanol (B43104).
The bio-based monomer 2-octyl acrylate (2-OA), an isomer of this compound, is produced from 2-octanol derived from castor oil, which is a non-edible, renewable feedstock. ulprospector.comteckrez.combasf.com This sustainable pathway significantly reduces the carbon footprint of the resulting monomer compared to its petrochemical-based counterparts. ulprospector.compcimag.com Companies like BASF have begun large-scale production of bio-based 2-OA, highlighting the commercial viability of this approach. basf.com The synthesis of this compound can similarly leverage bio-based 2-methyloctanol, aligning with green chemistry principles.
Beyond the monomer synthesis, research is focused on sustainable polymerization methods. Emulsion polymerization, which uses water as the reaction medium, is an established green technique for producing acrylate polymers, minimizing the use of volatile organic compounds (VOCs). rsc.org Furthermore, emerging research into bio-based solvents, such as Cyrene™, for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), offers a pathway to synthesize well-defined acrylate polymers in more environmentally friendly reaction media. acs.org
Key Aspects of Sustainable Production:
Renewable Feedstock: Utilization of bio-based 2-methyloctanol derived from non-food sources.
Green Polymerization: Employing techniques like emulsion polymerization in water or using bio-derived solvents.
Efficient Synthesis: Developing catalyst systems that are highly efficient and can be recycled, reducing waste. rsc.org
Exploration of Novel Comonomer Systems for Tailored Properties
Copolymerization is a powerful tool to fine-tune the properties of polymers. By combining this compound with other monomers, a wide spectrum of materials with tailored characteristics can be achieved. The branched, bulky alkyl group of this compound imparts flexibility and hydrophobicity, making it an excellent soft monomer to balance the properties of hard comonomers.
Research on the closely related 2-octyl acrylate has shown its utility in copolymer systems. For instance, it has been copolymerized with other bio-based monomers like isobornyl methacrylate (B99206) (IBOMA) to create pressure-sensitive adhesives with high bio-based content. rsc.org The combination of the low-Tg 2-octyl acrylate with the high-Tg IBOMA allows for precise control over the final polymer's mechanical properties. ulprospector.com
Future research will likely explore a broader range of comonomers to be paired with this compound. This could include:
Hard Monomers: Such as methyl methacrylate or styrene, to increase the glass transition temperature and hardness of the resulting copolymer. researchgate.net
Functional Monomers: Like acrylic acid or hydroxyethyl (B10761427) acrylate, to introduce polarity, improve adhesion, and provide sites for crosslinking.
Specialty Acrylates: Incorporating other specialty monomers to achieve unique properties like high refractive index, specific surface energies, or enhanced weatherability. arkema.com
The selection of comonomers and the control over the copolymer composition will be critical in designing materials for specific applications, from high-performance coatings and adhesives to advanced materials for electronics and biomedical devices. google.comgoogle.com
Enhanced Mechanistic Understanding of Polymerization and Degradation Processes
A fundamental understanding of how this compound polymerizes and how the resulting polymer degrades is crucial for optimizing its synthesis, predicting its long-term performance, and designing for end-of-life scenarios.
Polymerization Kinetics: The polymerization kinetics of branched acrylates can be complex. The bulky ester group can influence the propagation rate constant and may be prone to side reactions like backbiting, especially at higher temperatures. Kinetic modeling, as has been done for systems containing 2-ethylhexyl acrylate, can provide valuable insights into how this compound behaves in homo- and copolymerizations, allowing for better control over the reaction and the final polymer properties. mdpi.com Understanding the onset of diffusion-controlled effects (the gel effect) is also critical, as it significantly impacts the polymerization rate and the molecular weight distribution of the final polymer. imaging.org
Degradation Mechanisms: The thermal degradation of poly(alkyl acrylates) has been shown to proceed through complex pathways. The primary mechanisms include:
Random main-chain scission: This breaks the polymer backbone, leading to a decrease in molecular weight.
Side-chain reactions: Involving the ester group, which can lead to the formation of olefins (e.g., 2-methyloctene), alcohols, and carboxylic acids on the polymer backbone. researchgate.netproquest.com
Studies on various poly(alkyl acrylates) have shown that the specific products and pathways depend on the structure of the alkyl group. researchgate.net For poly(this compound), it is expected that thermal degradation would yield a mixture of products from both main-chain and side-chain scission. A detailed mechanistic study using techniques like pyrolysis-gas chromatography/mass spectrometry would provide a clearer picture of its degradation profile, which is essential for determining its thermal stability and potential for chemical recycling. Similarly, understanding its photodegradation mechanism, which often involves chain scission initiated by UV radiation, is vital for applications where weatherability is important. rsc.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-methyloctyl acrylate in a laboratory setting?
- Synthesis : Use radical polymerization techniques with controlled initiators (e.g., azobisisobutyronitrile, AIBN) under inert atmospheres to minimize premature crosslinking. Purification via vacuum distillation is critical to isolate the monomer from oligomers or residual reactants .
- Characterization : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the acrylate group and branched alkyl chain structure. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can quantify purity, while differential scanning calorimetry (DSC) assesses thermal stability during polymerization .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Handling : Use closed systems to prevent vapor inhalation (P271) and static discharge-safe tools (P243). Wear nitrile gloves, eye protection, and lab coats to avoid skin contact .
- Emergency Measures : In case of exposure, immediately rinse eyes/skin with water for 15 minutes (P264) and seek medical attention. Contaminated clothing must be removed and decontaminated before reuse (P272) .
Q. How does the branched alkyl chain in this compound influence its reactivity compared to linear acrylates?
- The methyl branch in the octyl chain introduces steric hindrance, reducing polymerization rates compared to linear analogues like octyl acrylate. This property necessitates longer reaction times or higher initiator concentrations to achieve comparable conversion rates. Kinetic studies via real-time Fourier-transform infrared (FTIR) spectroscopy are recommended to monitor C=C bond consumption .
Advanced Research Questions
Q. How can experimental design optimize this compound’s role in UV-curable coatings?
- Use a central composite design (CCD) to evaluate interactions between monomer concentration, photoinitiator type (e.g., Irgacure 184), and UV dose. Response variables include hardness (ASTM D3363) and crosslink density (via swelling tests). Evidence from similar acrylate systems shows that higher monomer content increases hardness but may reduce flexibility .
- Example : In automotive clearcoats, isobornyl acrylate (IBOA) improved hardness without compromising solids content. Apply similar methodology to this compound, adjusting for steric effects .
Q. What statistical approaches resolve contradictions in polymerization data for branched acrylates?
- Multivariate Analysis : Principal component analysis (PCA) can disentangle confounding factors (e.g., temperature vs. initiator efficiency). For instance, conflicting Tg values in DSC data may arise from incomplete conversion or residual solvent. Pair GC-MS with DSC to correlate conversion rates with thermal transitions .
- Case Study : A study on t-butyl acrylate (TBA) used ANOVA to identify initiator concentration as the dominant factor (p < 0.05) in polymerization rate variability. Replicate this approach for this compound .
Q. How does this compound perform in stimuli-responsive drug delivery systems compared to other acrylates?
- Experimental Framework : Incorporate this compound into pH-sensitive hydrogels using I-optimal design to optimize drug loading (e.g., hydrophobic agents). Compare release kinetics (Franz diffusion cells) with linear acrylates like butyl acrylate. The branched structure may enhance sustained release due to slower degradation .
- Data Interpretation : Use Peppas-Sahlin models to distinguish diffusion- vs. relaxation-controlled release mechanisms. Higher acrylate hydrophobicity correlates with reduced burst release .
Methodological Challenges and Solutions
Q. How to mitigate premature polymerization during storage or formulation?
- Add inhibitors (e.g., 4-methoxyphenol, MEHQ) at 50–200 ppm. Monitor inhibitor efficacy via accelerated aging tests (40°C/75% RH) and track monomer stability with GC .
Q. What analytical techniques validate the absence of toxic residuals in biomedical applications?
- Residual Monomer Analysis : Use LC-MS/MS to detect unreacted acrylate (limit of quantification < 1 ppm). For cytotoxicity, perform MTT assays on fibroblast cell lines (e.g., NIH/3T3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
